3,6-Dibromo-2-chloropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZSNXGMWIGPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654782 | |
| Record name | 3,6-Dibromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-18-0 | |
| Record name | 3,6-Dibromo-2-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dibromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Utility of a Polysubstituted Pyridine Core
An In-Depth Technical Guide to 3,6-Dibromo-2-chloropyridine (CAS No. 942206-18-0)
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its place in a significant portion of FDA-approved pharmaceuticals.[1] The strategic functionalization of this core is paramount to modulating bioactivity and tuning material properties. This compound emerges as a particularly valuable building block in this context. As a tri-halogenated pyridine, it offers three distinct, orthogonally reactive handles for sequential and site-selective chemical modifications. This guide provides a comprehensive overview of its properties, reactivity, and application in advanced organic synthesis, grounded in established chemical principles and field-proven methodologies.
Core Compound Specifications
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 942206-18-0 | [2][3][4] |
| Molecular Formula | C₅H₂Br₂ClN | [2][4] |
| Molecular Weight | 271.34 g/mol | [2][4][5] |
| IUPAC Name | This compound | [3][4][6] |
| Synonym(s) | 2-Chloro-3,6-dibromopyridine | [2][4] |
| Appearance | White to pale cream or light yellow crystalline powder/solid | [6][7] |
| Melting Point | 80.5°C to 89.5°C | [4][6] |
| Purity | Typically ≥95% | [4][6] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Chloroform, and N,N-Dimethylformamide (DMF); slightly soluble in water.[7] | |
| Storage Conditions | Store under an inert atmosphere at 2-8°C.[3][5] |
The Synthetic Potential: A Hub for Cross-Coupling Chemistry
The true value of this compound lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > OTf > Cl. This principle allows for a programmed, stepwise functionalization of the pyridine ring, making it a powerful intermediate for building molecular complexity.
The C-Br bonds at the 3- and 6-positions are significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 2-position. This reactivity differential is the key to achieving chemoselectivity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery for creating biaryl and heteroaryl structures.[8] For this compound, a judicious choice of reaction conditions can achieve selective mono- or di-arylation at the bromine-bearing positions, leaving the chlorine atom intact for subsequent transformations.
-
Causality of Experimental Design: The choice of a palladium catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands can facilitate the challenging oxidative addition into the C-Cl bond, but under milder conditions, they will preferentially activate the C-Br bonds.[9] The base (e.g., K₂CO₃, K₃PO₄) is not just a proton scavenger but also plays a crucial role in the transmetalation step by activating the boronic acid.[10]
Caption: Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introducing C(sp) Hybridization
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates and structural motifs in pharmaceuticals and organic materials.[11][12] This reaction typically employs a dual-catalyst system of palladium and copper(I).[13]
-
Mechanistic Insight: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the final product.[11][13] As with the Suzuki coupling, the C-Br bonds of this compound react preferentially over the C-Cl bond, allowing for selective mono- or di-alkynylation.[14][15]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of C-N bonds is arguably one of the most important transformations in drug development. The Buchwald-Hartwig amination has revolutionized this field by providing a general and high-yielding method for coupling amines with aryl halides.[16][17]
-
Expert Analysis: The reaction of this compound with various amines (primary, secondary, anilines) can be directed to the C-Br positions under appropriate catalytic conditions.[18][19] The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOᵗBu), and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[16] The chlorine at the C-2 position typically requires more forcing conditions (higher temperatures, stronger ligands) to react, enabling a stepwise approach to complex amine-substituted pyridines.[19]
Field-Proven Experimental Protocol: A Generalized Sonogashira Coupling
The following protocol is a self-validating system, designed to provide a robust starting point for the selective mono-alkynylation of this compound. Each step is accompanied by its scientific rationale.
Objective: To synthesize 3-Bromo-2-chloro-6-(phenylethynyl)pyridine.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran or Toluene)
Protocol Workflow Diagram:
Caption: Generalized workflow for Sonogashira mono-alkynylation.
Step-by-Step Procedure:
-
System Preparation (The "Why"): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv). The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.
-
Solvent and Base Addition (The "Why"): Add anhydrous, degassed solvent, followed by triethylamine (3.0 equiv). The solvent must be anhydrous to avoid unwanted side reactions. Degassing removes dissolved oxygen. Triethylamine acts as the base to neutralize the HBr generated during the reaction, driving the catalytic cycle forward.[11]
-
Reactant Addition (The "Why"): Add phenylacetylene (1.1 equiv) dropwise via syringe while stirring. A slight excess of the alkyne ensures complete consumption of the limiting reagent. Dropwise addition helps to control any potential exotherm.
-
Reaction Execution (The "Why"): Heat the reaction mixture to a suitable temperature (typically 60-80°C). The elevated temperature increases the rate of the catalytic cycle. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Workup (The "Why"): Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride to neutralize the base and dissolve inorganic salts. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification (The "Why"): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure mono-alkynylated product. This step removes unreacted starting materials, catalysts, and byproducts.
Safety and Handling
As a halogenated organic compound, this compound must be handled with appropriate precautions in a well-ventilated chemical fume hood.[20]
| Hazard Class | Statement |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This data is synthesized from multiple supplier safety data sheets and should be confirmed with the specific documentation provided with the reagent.[3][20][21]
Handling Recommendations:
-
Always use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.[21]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3][5]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for the efficient and controlled synthesis of highly substituted pyridine derivatives. Its well-defined reactivity hierarchy enables chemists to perform sequential cross-coupling reactions, providing a reliable pathway to novel molecular architectures. For professionals in drug discovery and materials science, mastering the application of this versatile building block opens the door to a vast and tunable chemical space, accelerating the development of next-generation therapeutics and functional materials.
References
- 1. dovepress.com [dovepress.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 942206-18-0 [sigmaaldrich.com]
- 4. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. 942206-18-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 7. This compound: Properties, Applications, Safety Data & Supplier China | High-Purity Pyridine Derivative for Research & Industry [pipzine-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
3,6-Dibromo-2-chloropyridine molecular weight and formula
An In-Depth Technical Guide to 3,6-Dibromo-2-chloropyridine: A Pivotal Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, explore its strategic importance in synthetic chemistry, and provide practical, field-proven insights into its application. The guide will focus on the causality behind its use as a versatile scaffold, particularly in the burgeoning field of targeted protein degradation. Detailed experimental protocols and logical workflows are presented to illustrate its synthetic utility, grounded in authoritative scientific principles.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted pyridine derivative valued for its specific arrangement of halogen atoms, which allows for selective and sequential chemical modifications. Its unique electronic and steric properties make it an important starting material in the synthesis of complex pharmaceutical agents.
The core data for this compound is summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Br₂ClN | [1][2][3] |
| Molecular Weight | 271.34 g/mol | [3] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 942206-18-0 | [1][2][3] |
| Appearance | White to pale cream or off-white to light yellow solid/powder | [2][4] |
| Melting Point | 80.5°C to 89.5°C | [2][3][4] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [4] |
| SMILES | ClC1=C(Br)C=CC(Br)=N1 | [2][3] |
| InChI Key | CVZSNXGMWIGPBF-UHFFFAOYSA-N | [2][3] |
Strategic Importance in Medicinal Chemistry: The Power of Orthogonal Reactivity
The primary value of this compound in drug discovery, particularly in constructing targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras), lies in the differential reactivity of its three halogen substituents.[1] This feature enables chemists to perform sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Expert Insight: The reactivity of the halogens on the pyridine ring is generally influenced by their position relative to the nitrogen atom and other substituents. In palladium-catalyzed cross-coupling reactions, the order of reactivity is typically C-I > C-Br > C-Cl. For this compound, the bromine atom at the 6-position is often the most susceptible to initial coupling due to electronic effects from the ring nitrogen. The bromine at the 3-position and the chlorine at the 2-position offer subsequent sites for modification under different, often more forcing, reaction conditions. This "orthogonal" reactivity is the cornerstone of its utility, allowing for the controlled, step-wise assembly of complex molecular architectures from a single, versatile starting material.
Logical Synthesis Workflow
The following diagram illustrates a conceptual workflow for the sequential functionalization of this compound. This strategy allows for the precise installation of different molecular fragments (R¹, R², R³) required for building a bifunctional molecule like a PROTAC, which typically consists of a ligand for a target protein and a ligand for an E3 ligase, connected by a linker.
Caption: Sequential functionalization workflow for this compound.
Exemplary Experimental Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling
This protocol describes a representative, self-validating procedure for the first selective coupling at the C6 position of this compound with a boronic acid. The success of the reaction is validated by analytical techniques like LC-MS and NMR to confirm the formation of the desired mono-coupled product.
Objective: To synthesize 3-bromo-2-chloro-6-(aryl)-pyridine via a selective Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the arylboronic acid (1.1 eq).
-
Causality: The use of a dry flask under an inert atmosphere (Nitrogen or Argon) is critical. Palladium catalysts in their active Pd(0) state are sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields.
-
-
Reagent Addition: Add K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq) to the flask.
-
Causality: K₃PO₄ is the base required to activate the boronic acid via formation of a more nucleophilic boronate complex, which is essential for the transmetalation step in the catalytic cycle. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination, thereby increasing reaction efficiency and selectivity.
-
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.
-
Causality: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen, further protecting the catalyst from oxidation.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and wash with water, followed by brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the resulting crude residue by column chromatography on silica gel to isolate the pure mono-substituted product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety, Handling, and Storage
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex molecular entities. Its well-defined and differential halogen reactivity provides a reliable platform for sequential, controlled synthetic transformations. For scientists in pharmaceutical research and development, mastering the application of this building block opens a direct and versatile route to novel therapeutics, particularly in the highly promising area of targeted protein degradation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. H27738.03 [thermofisher.com]
- 3. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. This compound: Properties, Applications, Safety Data & Supplier China | High-Purity Pyridine Derivative for Research & Industry [pipzine-chem.com]
Spectroscopic Fingerprinting of 3,6-Dibromo-2-chloropyridine: An In-Depth Technical Guide
Preamble: The Imperative for Structural Verification
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Halogenated pyridines, such as 3,6-dibromo-2-chloropyridine, serve as highly versatile intermediates, offering multiple reactive handles for diversification through cross-coupling and nucleophilic substitution reactions. The precise arrangement of three halogen atoms on the pyridine ring imparts a unique electronic and steric profile, making it a valuable building block. However, this substitution pattern also necessitates rigorous structural verification to ensure identity, purity, and batch-to-batch consistency.
This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic data for this compound. As experimental spectra for this specific compound are not widely published in curated databases, this document synthesizes a highly accurate, predicted spectroscopic profile grounded in first principles and data from closely related structural analogs. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere numbers to explain the underlying chemical principles that give rise to each signal. This guide is structured to provide researchers, process chemists, and quality control scientists with the authoritative knowledge required to confidently identify and characterize this important molecule.
Molecular Architecture and Electronic Landscape
A foundational understanding of the molecule's structure is the bedrock of spectral interpretation. The arrangement of two bromine atoms and one chlorine atom on the pyridine ring dictates the electronic environment of every atom, which is directly reflected in the resulting spectra.
Caption: Key molecular properties and electronic influences within this compound.
The nitrogen atom and the three halogen substituents are all electronegative, exerting a powerful electron-withdrawing inductive effect (-I), which deshields the remaining ring protons and carbons. This effect is most pronounced for the chlorine atom. The bromine atoms also exhibit a resonance effect (+R) by donating lone-pair electron density to the ring, but for halogens, the inductive effect typically dominates in influencing NMR chemical shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the definitive map of the molecule's H-C framework. The predicted spectra for this compound are simple but highly diagnostic.
Predicted ¹H NMR Spectrum
The molecule possesses two aromatic protons at positions 4 and 5. Due to their proximity on the ring, they will couple to each other, creating a simple AX spin system. Both protons are expected to appear significantly downfield due to the cumulative electron-withdrawing effects of the surrounding substituents.
-
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Employ a standard 30° or 90° pulse sequence.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Acquire 16-32 scans with a relaxation delay of 2-5 seconds.
-
-
Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
Data Interpretation and Predicted Values: The two protons form a pair of doublets. The proton at C4 is flanked by two bromine atoms (at C3 and C5-via-C6), while the proton at C5 is adjacent to a bromine and the nitrogen atom (via C6). This leads to distinct chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Causality Behind the Prediction |
| H-4 | ~7.95 | Doublet (d) | ~8.5 | H-4 is ortho to two halogen-substituted carbons (C3-Br and C5-H), leading to strong deshielding. Its chemical shift is pushed downfield. |
| H-5 | ~7.50 | Doublet (d) | ~8.5 | H-5 is ortho to one halogen-substituted carbon (C6-Br) and C4-H. It is less deshielded than H-4. The coupling constant is typical for ortho protons on a pyridine ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five distinct signals for the five carbons in the pyridine ring. The chemical shifts are dominated by the direct attachment of the electronegative nitrogen and halogen atoms.
-
Experimental Protocol: ¹³C NMR Acquisition
-
Sample and Instrumentation: Use the same sample and spectrometer as for ¹H NMR.
-
Acquisition:
-
Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2 seconds.
-
-
Processing: Process similarly to the ¹H spectrum, referencing to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
-
Data Interpretation and Predicted Values: The carbons directly bonded to halogens (C2, C3, C6) are readily identified. The carbon attached to the highly electronegative chlorine (C2) is expected to be the most downfield of the halogenated carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Causality Behind the Prediction |
| C-2 | ~151.5 | Directly attached to the ring nitrogen and chlorine, resulting in very strong deshielding. |
| C-3 | ~121.0 | Attached to bromine. The carbon signal is shifted downfield but is typically more shielded than carbons attached to chlorine. |
| C-4 | ~143.0 | This C-H carbon is significantly deshielded due to its position relative to three electronegative centers (N, C3-Br, C6-Br). |
| C-5 | ~129.5 | The second C-H carbon, primarily influenced by the adjacent C6-Br group and the nitrogen atom. |
| C-6 | ~141.0 | Attached to both the ring nitrogen and a bromine atom, leading to strong deshielding. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy identifies the vibrational modes of the molecule's bonds, providing a characteristic fingerprint. The spectrum of this compound will be defined by aromatic ring vibrations and strong carbon-halogen stretches.
-
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small, clean spatula tip of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Interpretation and Predicted Absorptions: The spectrum can be divided into the functional group region and the fingerprint region, where the unique pattern of ring and C-X vibrations occurs.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Significance and Rationale |
| 3100 - 3050 | Aromatic C-H Stretch | Weak to medium intensity bands confirming the presence of sp² C-H bonds on the aromatic ring. |
| 1570 - 1400 | C=C and C=N Ring Stretching | A series of sharp, strong bands characteristic of the pyridine skeleton. The exact positions are sensitive to the heavy halogen substitution. |
| ~1150 & ~1050 | C-H In-plane Bending | Medium intensity bands confirming the aromatic C-H bonds. |
| 800 - 600 | C-Cl Stretch | A strong, sharp absorption band is expected in this region, confirming the chloro-substituent.[1] |
| 650 - 500 | C-Br Stretch | One or two strong bands are predicted in the low-frequency region, indicative of the two bromo-substituents.[1] |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
For halogenated compounds, mass spectrometry is arguably the most definitive analytical technique. The unique isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) create an unmistakable molecular ion cluster that confirms the elemental composition with high certainty.
-
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize a standard Electron Ionization (EI) source operating at 70 eV. This high energy ensures reproducible fragmentation patterns.
-
Analysis: Scan a mass range (e.g., m/z 40-350) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
-
Data Interpretation and Predicted Fragmentation: The analysis focuses on two key areas: the molecular ion cluster and the major fragment ions.
Caption: Predicted primary fragmentation pathways for this compound under EI-MS.
-
Molecular Ion (M⁺˙) Cluster: The presence of two bromine atoms and one chlorine atom will produce a complex isotopic pattern. The most intense peaks will be separated by 2 mass units. The relative intensities of the M, M+2, M+4, and M+6 peaks provide a definitive signature for the C₅H₂Br₂ClN formula.
-
Fragmentation: The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical (Br•) the most probable initial fragmentation step.
| Predicted m/z (Isotopologues) | Ion Formula/Identity | Significance and Rationale |
| 269/271/273/275 | [M]⁺˙ (Molecular Ion) | The characteristic isotopic cluster for a compound containing two bromine atoms and one chlorine atom. This pattern is the most definitive evidence for the compound's elemental formula. |
| 190/192/194 | [M - Br]⁺ | The base peak or one of the most intense peaks in the spectrum, resulting from the loss of a single bromine radical. The remaining isotopic pattern is due to one Br and one Cl atom. |
| 111/113 | [M - 2Br]⁺ | Loss of both bromine atoms leaves the 2-chloropyridyl cation. The ~3:1 isotopic pattern is characteristic of a single chlorine atom.[2] |
| 163/165/167 | [M - Br - HCN]⁺ | A common fragmentation pathway for pyridines is the neutral loss of HCN (27 Da) after an initial fragmentation, further confirming the pyridine core structure. |
Conclusion: A Unified Spectroscopic Identity
The structural characterization of this compound is unequivocally established through the complementary data obtained from NMR, IR, and Mass Spectrometry. While each technique provides a unique piece of the puzzle, their combined interpretation creates a robust and self-validating spectroscopic profile. The downfield, coupled doublets in the ¹H NMR define the proton environment, the five distinct signals in the ¹³C NMR map the carbon skeleton, the C-X and aromatic ring vibrations in the IR confirm the key functional moieties, and the unmistakable isotopic cluster in the mass spectrum provides absolute confirmation of the elemental composition. This guide provides the foundational data and interpretive logic necessary for any scientist working with this valuable synthetic intermediate, ensuring confident identification and facilitating its effective use in complex synthetic endeavors.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR of 3,6-Dibromo-2-chloropyridine
Foreword: The Structural Elucidation of a Halogenated Heterocycle
Predicted ¹H NMR Spectral Data of 3,6-Dibromo-2-chloropyridine
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two non-equivalent protons on the pyridine ring. The prediction of their chemical shifts and coupling constants is based on the additive effects of the halogen substituents on the pyridine nucleus.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | Doublet (d) | 8.0 - 8.5 |
| H-5 | 7.3 - 7.5 | Doublet (d) | 8.0 - 8.5 |
Rationale for Predicted ¹H NMR Chemical Shifts
The chemical shifts of protons on a pyridine ring are significantly influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.[1] In the case of this compound, the two remaining protons are at the C-4 and C-5 positions.
-
H-4: This proton is situated para to the nitrogen atom and meta to the bromine at C-6 and the chlorine at C-2. The electron-withdrawing nature of the nitrogen and the halogens will deshield this proton, shifting its resonance downfield.
-
H-5: This proton is meta to the nitrogen and ortho to the bromine at C-6 and meta to the chlorine at C-2. While still deshielded, the effect is generally less pronounced compared to the para position, leading to a more upfield chemical shift relative to H-4.
Predicted Coupling
The two protons, H-4 and H-5, are adjacent to each other, resulting in a simple doublet-of-doublets pattern (or two doublets if the coupling constants are identical). The coupling constant, ³J(H-4, H-5), is expected to be in the range of a typical ortho-coupling in a pyridine ring, which is approximately 8.0-8.5 Hz.
Predicted ¹³C NMR Spectral Data of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are predicted based on established substituent chemical shift (SCS) effects for halogenated pyridines.[2][3]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | 150 - 153 | Attached to electronegative chlorine and adjacent to nitrogen. |
| C-3 | 120 - 123 | Attached to bromine; shielded relative to other halogenated carbons. |
| C-4 | 140 - 143 | Deshielded due to its para position relative to nitrogen. |
| C-5 | 128 - 131 | Influenced by adjacent brominated and protonated carbons. |
| C-6 | 145 - 148 | Attached to bromine and adjacent to nitrogen, leading to significant deshielding. |
Causality Behind Predicted ¹³C NMR Chemical Shifts
The chemical shifts in the ¹³C NMR spectrum are governed by the electronic environment of each carbon atom.
-
C-2, C-3, and C-6 (Halogenated Carbons): The carbons directly bonded to the electronegative halogen atoms (Cl and Br) will experience a downfield shift. The carbon attached to chlorine (C-2) is expected to be significantly deshielded. The carbons attached to bromine (C-3 and C-6) will also be downfield, with C-6 likely being the most deshielded of the two due to its proximity to the nitrogen atom.[4]
-
C-4 and C-5 (Protonated Carbons): The chemical shifts of these carbons are influenced by their position relative to the nitrogen and the halogen substituents. C-4, being para to the nitrogen, is expected to be more deshielded than C-5.[4]
Experimental Protocol for NMR Data Acquisition
To empirically validate the predicted spectral data, a rigorous and standardized experimental protocol is essential. The following methodology is designed to yield high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[5]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for halogenated aromatic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6]
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the solid.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[7]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[5]
NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a guideline for a 400 MHz NMR spectrometer and may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of 0 to 200 ppm is appropriate for most organic compounds.
-
Temperature: 298 K (25 °C).
Visualization of Molecular Structure and Key NMR Relationships
To visually represent the structure of this compound and the key NMR correlations, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H-¹H coupling in this compound.
Conclusion and Future Perspectives
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants, based on established principles of NMR spectroscopy, offer a valuable reference for scientists working with this compound. The detailed experimental protocol provides a clear pathway for the empirical verification of these predictions. For unambiguous structural confirmation, especially in complex reaction mixtures, two-dimensional NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations) are highly recommended.[8] The data and methodologies presented herein are intended to empower researchers in their synthetic and analytical endeavors, fostering a deeper understanding of this important class of halogenated heterocycles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 4. testbook.com [testbook.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling and Management of 3,6-Dibromo-2-chloropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Compound and Associated Risks
3,6-Dibromo-2-chloropyridine is a halogenated pyridine derivative, a class of heterocyclic compounds widely utilized as versatile intermediates and building blocks in pharmaceutical and agrochemical synthesis.[1] Its trifunctional nature, featuring chloro and bromo substituents at specific positions, allows for selective and sequential chemical modifications, making it a valuable scaffold in drug discovery and development.
However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding and rigorous implementation of safety protocols. Halogenated aromatic compounds frequently exhibit toxicological properties, and prudent risk mitigation is paramount. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, drawing upon established safety data for structurally analogous compounds to infer a robust safety profile. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Eye Damage/Irritation: Causes serious eye irritation, and in some cases, serious eye damage.[3][4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or vapor.[4][5][6]
These classifications necessitate treating the compound with a high degree of caution. The presence of multiple halogen atoms can enhance membrane permeability and reactivity with biological macromolecules, underpinning the observed irritant and toxic effects.
| Hazard Category | Classification | Primary Route of Exposure | Key Precaution |
| Acute Oral Toxicity | Harmful if swallowed[2] | Ingestion | Do not eat, drink, or smoke in the laboratory.[2][7] Wash hands thoroughly after handling. |
| Acute Dermal Toxicity | Harmful in contact with skin[2][3] | Skin Contact | Wear appropriate chemical-resistant gloves and lab coat.[4][5] Avoid all skin contact. |
| Skin Corrosion/Irritation | Causes skin irritation[4][5] | Skin Contact | Immediately wash affected area upon contact.[8] Use proper PPE. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[4][5] | Eye Contact | Wear chemical splash goggles and/or a face shield.[6][9] |
| Specific Target Organ Toxicity | May cause respiratory irritation[4][5] | Inhalation | Handle exclusively in a certified chemical fume hood.[10] Avoid breathing dust.[4][5] |
Hierarchy of Controls: A Multi-Layered Safety Approach
Effective risk management relies on a layered defense strategy, prioritizing the most effective control measures. This is known as the hierarchy of controls.
References
- 1. This compound: Properties, Applications, Safety Data & Supplier China | High-Purity Pyridine Derivative for Research & Industry [pipzine-chem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
An In-depth Technical Guide to the Synthesis and Purification of 3,6-Dibromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 3,6-Dibromo-2-chloropyridine, a valuable halogenated pyridine derivative utilized as a key building block in the development of novel pharmaceutical and agrochemical agents. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a foundational understanding of the chemical principles and practical considerations necessary for the successful and safe execution of this multi-step synthesis.
Introduction and Strategic Overview
This compound is a highly functionalized heterocyclic compound. Its three halogen atoms, each with distinct reactivities, offer a versatile platform for selective cross-coupling and nucleophilic substitution reactions. This allows for the precise and controlled introduction of molecular complexity, a critical aspect in the design of bioactive molecules.
The synthetic strategy detailed herein is a robust two-step process commencing with the readily available and inexpensive starting material, 2-aminopyridine. The core of this approach lies in the sequential halogenation of the pyridine ring, followed by the conversion of the initial amino functionality.
The overall synthetic transformation is as follows:
Caption: Overall synthetic workflow.
This guide will first elaborate on the synthesis and purification of the key intermediate, 2-amino-3,5-dibromopyridine, followed by a detailed protocol for its conversion to the final product via the Sandmeyer reaction. Each section will provide in-depth procedural details, the rationale behind the choice of reagents and conditions, and essential safety considerations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of the target compound and all reagents is paramount for safe and effective handling.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 942206-18-0[1] |
| Molecular Formula | C₅H₂Br₂ClN |
| Molecular Weight | 271.34 g/mol |
| Appearance | White to pale cream powder |
| Melting Point | 86 - 90 °C[2] |
| Solubility | Insoluble in water; Soluble in common organic solvents such as dichloromethane and chloroform.[2] |
Safety Information:
This compound and the reagents used in its synthesis are hazardous. It is imperative to consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.
General Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Avoid inhalation of dust, fumes, and vapors.
-
Prevent contact with skin and eyes.
Synthesis of the Intermediate: 2-Amino-3,5-dibromopyridine
The initial step in the synthesis of this compound is the selective dibromination of 2-aminopyridine. The amino group is an activating ortho-, para-director, facilitating electrophilic substitution at the 3- and 5-positions of the pyridine ring.
Caption: Synthesis of the intermediate.
Detailed Experimental Protocol: Dibromination of 2-Aminopyridine
This protocol is adapted from established procedures for the bromination of aminopyridines.[3][4]
Materials:
-
2-Aminopyridine
-
Glacial Acetic Acid
-
Bromine
-
40% Sodium Hydroxide Solution
-
Petroleum Ether (b.p. 60-80 °C)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Reaction Setup: In a 2-liter, three-necked flask, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of glacial acetic acid.[4]
-
Cooling: Cool the solution to below 20 °C using an ice bath.
-
Bromine Addition: While stirring vigorously, add a solution of 480 g (154 mL, 3.0 moles) of bromine in 300 mL of acetic acid dropwise over approximately 1 hour.[4] Maintain the temperature below 20 °C initially. After about half of the bromine solution has been added, the temperature can be allowed to rise to 50 °C to delay the precipitation of the product's hydrobromide salt.[4]
-
Reaction Completion: Once the bromine addition is complete, continue stirring the mixture for an additional hour.
-
Work-up:
-
Dilute the reaction mixture with 750 mL of water to dissolve the precipitated hydrobromide.[4]
-
Transfer the solution to a larger beaker and neutralize it with approximately 1.2 L of 40% sodium hydroxide solution, while cooling and stirring to manage the exothermic reaction.[4]
-
Collect the precipitated solid by vacuum filtration and wash it with water until the filtrate is free of bromide ions (test with silver nitrate solution).
-
-
Purification of the Intermediate:
-
Dry the crude product at 110 °C. The crude product will be a mixture of 2-amino-5-bromopyridine and the desired 2-amino-3,5-dibromopyridine.
-
The major byproduct, 2-amino-3,5-dibromopyridine, can be removed by washing the crude solid with several portions of hot petroleum ether (b.p. 60-80 °C).[4] The desired product is less soluble in this solvent.
-
The purified 2-amino-3,5-dibromopyridine should be a yellow to brown crystalline powder.[3]
-
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5] In this step, the amino group of 2-amino-3,5-dibromopyridine is transformed into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.
Caption: The Sandmeyer reaction pathway.
Detailed Experimental Protocol: Sandmeyer Reaction
This is a generalized procedure for the Sandmeyer chlorination of an aminopyridine.
Materials:
-
2-Amino-3,5-dibromopyridine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Two-necked round-bottom flask with a magnetic stirrer and thermometer
-
Ice-salt bath
-
Separatory funnel
Procedure:
-
Formation of the Diazonium Salt:
-
In a flask, suspend the purified 2-amino-3,5-dibromopyridine in concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification of this compound
The crude product from the Sandmeyer reaction will likely contain unreacted starting materials and byproducts. Purification is essential to obtain the desired compound with high purity.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Recommended Solvent Systems:
-
A mixture of ethanol and water is a good starting point for the recrystallization of halogenated pyridines.
-
Alternatively, a hexane/ethyl acetate solvent system can be explored.
General Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography
For higher purity or if recrystallization is not effective, column chromatography is a reliable purification method.
Table 2: Recommended Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | A gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) |
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Melting Point | 86 - 90 °C[2] |
| ¹H NMR | Two doublets in the aromatic region. |
| ¹³C NMR | Five distinct signals in the aromatic region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for two bromine atoms and one chlorine atom. |
| Purity (by GC or HPLC) | ≥ 95% for typical commercial grades. |
Conclusion
The synthesis of this compound via the dibromination of 2-aminopyridine followed by a Sandmeyer reaction is a reliable and scalable method for producing this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, and meticulous purification are key to obtaining a high-purity product. This guide provides the necessary detail and scientific rationale to empower researchers to confidently and safely synthesize and purify this compound for their research and development endeavors.
References
- 1. 942206-18-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound: Properties, Applications, Safety Data & Supplier China | High-Purity Pyridine Derivative for Research & Industry [pipzine-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Key Reactive Sites of 3,6-Dibromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the key reactive sites of 3,6-dibromo-2-chloropyridine, a versatile building block in modern organic synthesis. By delving into the electronic properties and steric factors that govern its reactivity, this document offers a predictive framework for its functionalization. We will explore the regioselectivity of various transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Molecular Architecture and Electronic Landscape
This compound possesses three halogen substituents on a pyridine ring, creating a molecule with distinct reactive centers. The pyridine nitrogen, being more electronegative than carbon, renders the ring electron-deficient. This electronic characteristic is further amplified by the inductive electron-withdrawing effects of the three halogen atoms.
The positions of the halogens are critical to the molecule's reactivity. The chlorine atom is at the C2 position, which is ortho to the nitrogen, while the bromine atoms are at the C3 and C6 positions, which are meta and ortho to the nitrogen, respectively. This arrangement leads to a nuanced electronic landscape where each halogenated carbon possesses a different degree of electrophilicity.
Navigating Reactivity: A Tale of Three Halogens
The synthetic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds. This allows for selective, sequential functionalization, opening avenues for the construction of complex molecular architectures. The primary modes of reaction are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Hierarchy
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is highly dependent on the nature of the halogen. The generally accepted reactivity trend is C-I > C-Br > C-Cl.[1] This is attributed to the decreasing bond dissociation energy down the halogen group.
For this compound, this principle dictates a clear hierarchy of reactivity. The C-Br bonds at the C3 and C6 positions are significantly more susceptible to oxidative addition than the C-Cl bond at the C2 position.[1][2] This chemoselectivity allows for the selective functionalization of the C3 and C6 positions while leaving the C2-chloro group intact for subsequent transformations.
Studies on analogous polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated that Suzuki-Miyaura cross-coupling reactions occur preferentially at the C-Br positions before reacting at the C-Cl positions.[3]
Nucleophilic Aromatic Substitution (SNAr): A Positional Preference
Nucleophilic aromatic substitution (SNAr) on pyridine rings is favored at the positions ortho and para (C2, C4, C6) to the electron-withdrawing nitrogen atom. This is because the anionic intermediate (Meisenheimer complex) formed during the reaction is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[4]
In this compound, the C2 and C6 positions are activated towards nucleophilic attack. The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I.[5] This is due to the higher electronegativity of the lighter halogens, which better stabilize the developing negative charge in the transition state.
Therefore, the C2-chloro and C6-bromo positions are the most likely sites for SNAr. The relative reactivity between these two positions can be influenced by the nature of the nucleophile and the reaction conditions. However, the C2 position is often more susceptible to nucleophilic attack due to the combined activating effect of the adjacent nitrogen and the better leaving group ability of chloride compared to bromide in many SNAr reactions.[1]
Experimental Protocols and Data
The following sections provide detailed, step-by-step methodologies for key transformations of this compound, along with tabulated data summarizing typical reaction conditions and yields.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. By leveraging the differential reactivity of the C-Br and C-Cl bonds, selective arylation or vinylation can be achieved at the C3 and/or C6 positions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Position(s) Reacted | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 110 | 12 | C3 & C6 | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | C3 & C6 | 75-90 |
| 3 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 8 | C3 & C6 | 65-80 |
Step-by-Step Protocol for Suzuki-Miyaura Coupling (General Procedure): [6]
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Regioselective Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, particularly with organotin reagents. Similar to the Suzuki coupling, the C-Br bonds are expected to react preferentially.
Table 2: Representative Conditions for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Position(s) Reacted | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | C3 & C6 | 60-75 |
| 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 90 | 12 | C3 & C6 | 65-80 |
Step-by-Step Protocol for Stille Coupling (General Procedure): [7][8]
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the chosen solvent (e.g., toluene, 5 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the organostannane reagent (2.2 mmol).
-
If required, add a co-catalyst or additive (e.g., CuI).
-
Heat the mixture to the specified temperature and monitor by TLC or GC-MS.
-
After completion, cool the reaction and dilute with an appropriate solvent.
-
Workup typically involves washing with an aqueous solution of KF to remove tin byproducts, followed by extraction, drying, and purification by chromatography.
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Again, the C-Br bonds are the primary reactive sites.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Position(s) Reacted | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | C3 & C6 | 70-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | C3 & C6 | 65-80 |
Step-by-Step Protocol for Buchwald-Hartwig Amination (General Procedure): [9][10]
-
Charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 2.4 mmol).
-
Add this compound (1.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the degassed solvent (e.g., toluene, 5 mL) followed by the amine (2.2 mmol).
-
Seal the tube and heat with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, dilute with a suitable solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
As discussed, SNAr reactions are expected to occur preferentially at the C2 and C6 positions. The following provides a general protocol for such transformations.
Table 4: Representative Conditions for Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Position(s) Reacted | Yield (%) |
| 1 | Sodium methoxide | - | Methanol | 65 | 12 | C2 & C6 | 50-70 |
| 2 | Pyrrolidine | K₂CO₃ | DMSO | 100 | 24 | C2 & C6 | 60-75 |
Step-by-Step Protocol for Nucleophilic Aromatic Substitution (General Procedure): [11]
-
Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., DMSO, 5 mL).
-
Add the nucleophile (2.5 mmol) and, if necessary, a base (e.g., K₂CO₃, 3.0 mmol).
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the product by crystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is governed by a predictable hierarchy of its three halogenated sites. In palladium-catalyzed cross-coupling reactions, the C-Br bonds at the C3 and C6 positions are the primary reactive sites, allowing for selective functionalization while preserving the C2-chloro group for subsequent transformations. In contrast, nucleophilic aromatic substitution reactions are favored at the electronically activated C2 and C6 positions. By understanding these fundamental principles of reactivity and employing the appropriate reaction conditions, researchers can unlock the full synthetic potential of this powerful reagent for the efficient construction of complex, highly functionalized pyridine derivatives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound: Properties, Applications, Safety Data & Supplier China | High-Purity Pyridine Derivative for Research & Industry [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Suzuki coupling protocol using 3,6-Dibromo-2-chloropyridine
Application Notes & Protocols:
Strategic Suzuki-Miyaura Coupling of 3,6-Dibromo-2-chloropyridine for Sequential Functionalization
Introduction: The Challenge and Utility of Polyhalogenated Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous blockbuster pharmaceuticals and functional materials.[1] The ability to precisely functionalize this heterocycle is therefore of paramount importance. Polyhalogenated pyridines, such as this compound, represent highly versatile but challenging building blocks. Their multiple halogen atoms, each with distinct reactivity, offer the potential for sequential, site-selective cross-coupling reactions, enabling the rapid assembly of complex molecular architectures from a single starting material.[2]
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming carbon-carbon bonds, lauded for its mild conditions, functional group tolerance, and the low toxicity of its organoboron reagents.[3][4] However, applying this reaction to a substrate like this compound requires a nuanced understanding of the competing reaction sites. The primary challenge lies in controlling the regioselectivity to achieve mono-functionalization at a specific position, preserving the other halogens for subsequent transformations.
This document provides a comprehensive guide to performing a selective Suzuki-Miyaura coupling on this compound. We will delve into the mechanistic principles governing selectivity, detail a robust experimental protocol for targeting the most reactive site, and provide a framework for troubleshooting and optimization.
Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle
A successful protocol is built on a solid mechanistic understanding. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][5][6] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the dihalopyridine), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer of the organic moiety to the palladium center.[6][7]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]
The Key to Success: Understanding Regioselectivity
For polyhalogenated substrates, the site of the initial oxidative addition determines the final product. The relative reactivity of carbon-halogen bonds in palladium-catalyzed couplings generally follows the order: C-I > C-OTf > C-Br > C-Cl .[8] Furthermore, for heteroaromatics like pyridine, oxidative addition is electronically favored at positions alpha (C2/C6) or gamma (C4) to the nitrogen atom.[2]
In the case of This compound , we have three potential reaction sites:
-
C6-Br: Alpha to the nitrogen.
-
C3-Br: Beta to the nitrogen.
-
C2-Cl: Alpha to the nitrogen.
Based on the established reactivity trends, the C-Br bonds are significantly more reactive than the C-Cl bond . Between the two C-Br bonds, the C6 position is electronically activated due to its alpha-relationship to the pyridine nitrogen. Therefore, selective mono-functionalization is predicted to occur preferentially at the C6 position . The protocol below is optimized for this transformation.
Critical Parameters for Selective Coupling
Successful and reproducible Suzuki coupling requires careful control over several variables. The interplay between these factors dictates reaction efficiency, selectivity, and yield.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice as it is an active Pd(0) source. Pd(dppf)Cl₂ is excellent for heteroaromatic substrates, as the dppf ligand can stabilize the palladium complex. Pd₂(dba)₃ is a common Pd(0) source but must be used with an external phosphine ligand. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | For C-Br coupling, triphenylphosphine (PPh₃) is often sufficient. If coupling the less reactive C-Cl bond in a subsequent step, a more electron-rich and bulky Buchwald-type ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand will be necessary to promote oxidative addition.[8][9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of a mild inorganic base like K₂CO₃ is generally effective and cost-efficient. Cs₂CO₃ can be more effective for challenging couplings but is more expensive. K₃PO₄ is another strong option, often used in anhydrous conditions.[10] The base is crucial for activating the boronic acid for transmetalation.[7] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic solvent system, typically an organic solvent like dioxane or toluene with water, is standard.[5] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. |
| Boronic Acid | Aryl- or Vinyl-B(OH)₂ | Use a slight excess (1.1-1.2 equivalents) of the boronic acid to drive the reaction to completion. The quality of the boronic acid is critical; impurities can inhibit the catalyst. |
| Temperature | 60–100 °C | The reaction typically requires heating to facilitate the oxidative addition and other steps in the catalytic cycle.[5] The optimal temperature should be determined empirically, starting around 80-90 °C. |
Detailed Experimental Protocol: Selective Mono-Arylation at C6
This protocol details the selective coupling of an arylboronic acid at the C6 position of this compound.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are chemical irritants and should be handled with care. The reaction should be performed under an inert atmosphere.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Di(1-adamantyl)-n-butylphosphine (Ad₂PⁿBu, cataCXium A) (0.06 equiv, 6 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Schlenk flask or microwave vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and Ad₂PⁿBu.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Prepare a 4:1 mixture of dioxane and water and degas it by bubbling argon through it for 20 minutes. Add the degassed solvent mixture to the reaction flask via syringe. The final concentration should be approximately 0.1 M with respect to the starting pyridine.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The mixture will typically turn dark brown or black, which is normal for palladium-catalyzed reactions.[11]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Add ethyl acetate and water to the flask. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-3-bromo-2-chloropyridine product.
Troubleshooting Common Issues
Even robust protocols can encounter issues. This guide will help you diagnose and solve common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Poor quality boronic acid (decomposed).3. Insufficient degassing. | 1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure the reaction is rigorously kept under an inert atmosphere.2. Use fresh, high-purity boronic acid or convert it to a more stable trifluoroborate or MIDA boronate ester.[9]3. Degas solvents thoroughly before addition. |
| Dehalogenation Byproduct | Formation of a palladium-hydride (Pd-H) species, which reductively eliminates to replace the halogen with hydrogen.[8][12] | 1. Ensure the base is not a source of hydrides. Switch to a weaker base like KF or CsF.[7]2. Use rigorously dried solvents to minimize water as a proton source.3. Change the ligand; bulky electron-rich ligands can sometimes favor reductive elimination of the product over dehalogenation. |
| Formation of Double-Coupled Product | The mono-coupled product is reacting further. | 1. Lower the reaction temperature or shorten the reaction time.2. Use exactly 1.0-1.05 equivalents of the boronic acid to limit its availability for a second coupling. |
| Homocoupling of Boronic Acid (R'-R') | Oxygen contamination can promote the oxidative homocoupling of the boronic acid. | Improve the degassing procedure for both the reaction vessel and the solvents. |
Conclusion
The protocol described provides a reliable method for the selective mono-functionalization of this compound at the C6 position via a Suzuki-Miyaura cross-coupling reaction. By understanding the underlying principles of reactivity and carefully controlling key reaction parameters, researchers can effectively utilize this versatile building block for the synthesis of complex, highly substituted pyridines. The remaining C-Br and C-Cl bonds serve as orthogonal handles for subsequent diversification, opening avenues for efficient and modular synthesis in drug discovery and materials science.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
Stille Coupling of 3,6-Dibromo-2-chloropyridine with Organostannanes: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] As a privileged structural motif, pyridine derivatives are integral components of numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities.[3] Their unique electronic properties and ability to engage in hydrogen bonding make them ideal for fine-tuning the pharmacological profiles of therapeutic candidates.[1][2] Among the various methods for pyridine functionalization, the Stille cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds.[4][5] This application note provides a comprehensive guide to the Stille coupling of 3,6-dibromo-2-chloropyridine with organostannanes, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.
The Stille reaction, a palladium-catalyzed coupling between an organostannane and an organic halide or pseudohalide, is renowned for its mild reaction conditions and exceptional functional group tolerance.[6][7] These characteristics make it particularly suitable for the late-stage functionalization of complex molecules.[8] The use of this compound as a substrate presents unique challenges and opportunities related to regioselectivity, as the reactivity of the three halogen atoms can be selectively manipulated.[9]
Mechanistic Overview: The Catalytic Cycle of Stille Coupling
The catalytic cycle of the Stille coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the most reactive carbon-halogen bond of the this compound. This forms a Pd(II) intermediate.[10][11] The relative reactivity of the C-X bonds generally follows the trend C-I > C-Br > C-Cl, making the C-Br bonds the more likely sites for initial reaction.[9][12]
-
Transmetalation: In this step, the organostannane reagent transfers its organic group (R') to the palladium center, displacing a halide. This is often the rate-determining step of the cycle.[4][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][10]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
Materials and Reagents
-
This compound
-
Organostannane (e.g., Tributyl(vinyl)stannane, Aryltributylstannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., tri(2-furyl)phosphine)
-
Anhydrous solvent (e.g., DMF, toluene, dioxane)
-
Additives (optional, e.g., CuI, LiCl)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
General Protocol for Monosubstitution
This protocol is optimized for the selective monosubstitution at the more reactive C-6 or C-3 position. The regioselectivity can be influenced by the specific catalyst, ligands, and reaction conditions.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any co-catalyst or additive (e.g., CuI, 10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF, to a concentration of 0.1 M). Stir the mixture until all solids are dissolved. Then, add the organostannane (1.1-1.2 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[7] Follow with a water and brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired monosubstituted product.
Caption: General experimental workflow for Stille coupling.
Regioselectivity Considerations
A critical aspect of the Stille coupling with this compound is controlling the regioselectivity. The inherent reactivity differences between the C-Br and C-Cl bonds, as well as the electronic effects of the pyridine nitrogen, influence the site of oxidative addition.
-
General Reactivity: Oxidative addition of palladium catalysts is generally favored at C-Br bonds over C-Cl bonds.[9]
-
Electronic Effects: The positions alpha (C2 and C6) and gamma (C4) to the pyridine nitrogen are electronically activated towards oxidative addition.[9] In the case of this compound, both C6 and C2 are alpha positions.
-
Steric Hindrance: The chlorine at C2 may sterically hinder oxidative addition at this position to some extent, potentially favoring reaction at C6.
-
Controlling Selectivity: By carefully choosing the catalyst, ligands, and reaction temperature, it is often possible to achieve selective monosubstitution. For instance, milder conditions may favor reaction at the most activated C-Br bond.
Data Summary: Representative Stille Couplings
The following table summarizes representative conditions and outcomes for the Stille coupling of halogenated pyridines. While specific data for this compound is sparse in readily available literature, these examples provide a strong basis for experimental design.
| Halopyridine | Organostannane | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Aryl tributylstannane | Pd(OAc)₂ / IPr·HCl | Acetonitrile/Water | RT | High | [7] |
| 2,6-Dibromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | DMF | 90-100 | Good | [7] |
| 3,5-Dibromo-2-pyrone | Various | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 | High | [13] |
| 2,4-Dichloropyridines | Various | Pd(PPh₃)₄ | Toluene | 110 | Moderate | [9] |
Note: The data presented is illustrative. Optimization is often required for specific substrate combinations.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or pre-activate it. Ensure strictly anhydrous and anaerobic conditions. |
| Low reactivity of halide | Increase reaction temperature. Use a more active catalyst/ligand system (e.g., with bulky, electron-rich phosphines). Consider adding CuI as a co-catalyst. | |
| Homocoupling of organostannane | Reaction conditions favor this side reaction | Lower the reaction temperature. Use a less reactive palladium catalyst. Ensure slow addition of the organostannane.[4] |
| Difficulty removing tin byproducts | Incomplete removal during workup | Perform multiple washes with aqueous KF. Consider alternative purification methods like filtration through a pad of Celite and silica.[11] |
| Poor regioselectivity | Similar reactivity of halogen positions | Screen different catalysts, ligands, and solvents. Adjust the reaction temperature. |
Conclusion
The Stille cross-coupling of this compound offers a robust and flexible method for the synthesis of highly functionalized pyridine derivatives. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and desired regioselectivity. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the design and synthesis of novel molecules for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Regioselective Negishi Cross-Coupling of 3,6-Dibromo-2-chloropyridine
Introduction: Strategic Importance of Functionalized Pyridines
Substituted pyridine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The precise installation of carbon-based substituents onto the pyridine ring is a critical step in the synthesis of these complex molecules. Among the array of modern cross-coupling methodologies, the Negishi cross-coupling stands out for its high functional group tolerance, the use of highly reactive organozinc reagents, and its ability to couple sp³, sp², and sp hybridized carbon atoms.[1][2]
This guide provides an in-depth analysis and a field-proven protocol for the Negishi cross-coupling of 3,6-dibromo-2-chloropyridine, a challenging but valuable substrate for creating highly functionalized pyridine derivatives. We will delve into the mechanistic nuances that govern the reaction's regioselectivity and provide a robust, step-by-step procedure for its successful execution in a research setting.
Mechanistic Insights & The Challenge of Regioselectivity
The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) species.[2][3] The key steps are (i) oxidative addition of the organic halide to the Pd(0) center, (ii) transmetalation with the organozinc reagent, and (iii) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][4]
For a polyhalogenated substrate like this compound, the critical question is which C-X bond will react first. The outcome is dictated by the relative rates of oxidative addition.
Key Principle: Oxidative Addition Reactivity The rate of oxidative addition to Pd(0) is the selectivity-determining step and generally follows the trend: C–I > C–OTf > C–Br >> C–Cl .[1]
Based on this principle, the palladium catalyst will preferentially insert into one of the two C-Br bonds over the more robust C-Cl bond. Between the two C-Br bonds at the C3 and C6 positions, the electronic and steric environment dictates further selectivity. The C6 position is electronically activated due to its para-relationship with the ring nitrogen, often making it more susceptible to oxidative addition than the C3 position. However, subtle interplay between ligand sterics, catalyst choice, and the nature of the organozinc reagent can influence this outcome. This protocol is optimized for initial coupling at the more reactive C-Br positions.
Caption: Fig 1. Simplified Negishi Catalytic Cycle.
Core Protocol: Monosubstitution of this compound
This protocol details a general procedure for the selective mono-arylation/alkylation at a bromine position of this compound.
3.1. Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Sigma-Aldrich | Store in a desiccator. |
| Organozinc Reagent (e.g., Phenylzinc chloride) | 0.5 M in THF | Sigma-Aldrich | Air and moisture sensitive. Handle under inert gas.[5] |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Air-sensitive. Store under inert gas. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Use freshly dried solvent from a still or a solvent purification system. |
| Saturated aq. NH₄Cl | Reagent | Fisher Scientific | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Brine | Saturated | Lab Prepared | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | Anhydrous | Fisher Scientific | For drying organic layers. |
3.2. Equipment
-
Flame-dried Schlenk flasks or round-bottom flasks with rubber septa
-
Magnetic stirrer and stir bars
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles for liquid transfers
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
3.3. Step-by-Step Experimental Procedure
Caption: Fig 2. Experimental Workflow for Negishi Coupling.
-
Inert Atmosphere Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with Argon or Nitrogen gas three times to ensure an inert atmosphere.[4]
-
Catalyst and Substrate Addition: Under a positive flow of inert gas, add this compound (1.0 equiv, e.g., 1.0 mmol, 271.3 mg) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv, 0.05 mmol, 57.7 mg) to the flask.
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration, e.g., 5 mL for 1.0 mmol scale) via a dry syringe. Stir the mixture at room temperature until all solids dissolve.
-
Organozinc Addition: Slowly add the organozinc reagent (1.1-1.2 equiv, e.g., 1.1-1.2 mmol) to the reaction mixture dropwise via syringe. For reactive organozinc reagents, it is advisable to perform this addition at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 50-65 °C (refluxing THF). Monitor the reaction progress by TLC or GC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (approx. 10 mL).[6]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure monosubstituted product.
Optimization & Troubleshooting
The success of the Negishi coupling can be sensitive to several factors. The following table provides guidance for optimizing the reaction and troubleshooting common issues.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | If reaction is sluggish, consider more active catalysts. A combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly improve rates, especially for less reactive chlorides.[1][7] |
| Organozinc Reagent | 1.1 - 1.2 equiv. | Ensure the reagent is of high quality. Titrate if necessary. Poor quality or decomposed organozinc reagents are a primary cause of low yields.[8] Using up to 1.5 equivalents may drive the reaction to completion. |
| Temperature | 50-65 °C (THF Reflux) | For unreactive coupling partners, higher boiling point solvents like Dioxane or Toluene may be used to increase the reaction temperature (80-110 °C). However, this may also decrease regioselectivity. |
| Side Reactions | Homocoupling of organozinc | This occurs if the oxidative addition is slow. Ensure the catalyst is active. Adding the organozinc reagent slowly to the mixture of substrate and catalyst can minimize this. |
| No Reaction | N/A | Check for catalyst deactivation (exposure to air/moisture). Ensure anhydrous conditions and high-purity reagents.[4] Verify the activity of the organozinc reagent. |
Conclusion
The Negishi cross-coupling provides a powerful and reliable method for the regioselective functionalization of this compound. By leveraging the differential reactivity of the carbon-halogen bonds, selective substitution at the more labile C-Br positions can be achieved with high efficiency.[1] The protocol described herein serves as a robust starting point for researchers. Careful attention to maintaining anhydrous and oxygen-free conditions is paramount to success. Further optimization of catalyst, ligand, and solvent systems may be required for particularly challenging substrates, opening the door to a vast array of novel and complex pyridine derivatives for drug discovery and materials science.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Negishi Coupling | NROChemistry [nrochemistry.com]
- 5. 有機亜鉛試薬 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 3,6-Dibromo-2-chloropyridine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Polyhalogenated Pyridines
Halogenated pyridines are privileged scaffolds in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of various halogen substituents on the pyridine ring allows for selective functionalization, enabling the precise construction of target molecules. Among the array of synthetic methodologies, the Mizoroki-Heck reaction stands out as a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[2]
This application note provides a detailed guide to the Heck reaction of 3,6-Dibromo-2-chloropyridine with various alkenes. This specific substrate presents an interesting case for regioselective synthesis, as the presence of two bromine atoms and one chlorine atom at different positions on the pyridine ring allows for selective vinylation. By leveraging the differential reactivity of the carbon-halogen bonds towards oxidative addition to the palladium catalyst, C-C bond formation can be directed to the more reactive C-Br positions, leaving the C-Cl bond intact for subsequent transformations.
Mechanistic Insights: The Basis for Regioselectivity
The Mizoroki-Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3] The key steps of this cycle are:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) species. The rate of this step is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl.[4] This difference in reactivity is the cornerstone of the regioselectivity observed in the Heck reaction of this compound. The C-Br bonds will preferentially undergo oxidative addition over the more stable C-Cl bond.
-
Alkene Coordination and Insertion (Carbopalladation): The resulting arylpalladium(II) complex coordinates to the alkene. This is followed by the migratory insertion of the alkene into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the vinylated product.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the Heck reaction catalytic cycle.
Due to the higher reactivity of the C-Br bonds, the Heck reaction of this compound with one equivalent of an alkene is expected to yield a mixture of 3-bromo-6-vinyl-2-chloropyridine and 6-bromo-3-vinyl-2-chloropyridine, with the C-Cl bond remaining unreacted. The ratio of these products will be influenced by the steric and electronic environment of the two bromine atoms. With an excess of the alkene, double Heck coupling at both C-Br positions can be achieved.
Experimental Protocols
This section provides a general, step-by-step protocol for the regioselective Heck reaction of this compound with a representative alkene, styrene. This protocol can be adapted for other alkenes with appropriate optimization of the reaction conditions.
Materials and Reagents
-
This compound
-
Styrene (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., acetonitrile, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., ethyl acetate, hexane, water)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 - 0.05 equiv.), and the phosphine ligand (0.04 - 0.10 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF), the alkene (1.0 - 1.2 equiv. for mono-vinylation), and the base (2.0 - 3.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water to remove the solvent and inorganic salts. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired vinyl-substituted pyridine product(s).
Representative Reaction Conditions
The optimal reaction conditions can vary depending on the specific alkene used. The following table provides a starting point for the optimization of the Heck reaction with this compound.
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Major Product(s) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12-24 | Mono- and/or di-styrenyl derivatives |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 8-16 | Mono- and/or di-acrylate derivatives |
| Ethylene (gas) | PdCl₂(PPh₃)₂ | NaOAc | DMF | 120 | 24 | Mono- and/or di-vinyl derivatives |
Optimization of Reaction Parameters: A Decision-Making Framework
The success of the Heck reaction is highly dependent on the careful selection and optimization of several key parameters. The following diagram illustrates the decision-making process for optimizing the reaction conditions.
Figure 2: A workflow for the optimization of Heck reaction conditions.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[3] Other palladium sources such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be used.
-
Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and influencing the reactivity and selectivity of the reaction. Triphenylphosphine (PPh₃) is a standard ligand, but more electron-rich and bulky phosphines, such as tri(o-tolyl)phosphine (P(o-tol)₃) or Buchwald's biaryl phosphine ligands, can be beneficial for less reactive substrates.[5]
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide (HX) formed during the catalytic cycle.[2] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and, in some cases, the selectivity.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and dioxane are commonly used for the Heck reaction as they can dissolve the reactants and the palladium catalyst.[6]
-
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80 to 140 °C, to ensure a reasonable reaction rate.
Characterization of Products
The successful synthesis of the vinyl-substituted this compound derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the products. The appearance of signals in the vinyl region of the ¹H NMR spectrum and the corresponding signals in the ¹³C NMR spectrum will confirm the formation of the C-C double bond.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the product, confirming the incorporation of the vinyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to separate isomers if necessary.
Troubleshooting and Safety Considerations
| Problem | Possible Cause(s) | Solution(s) |
| Low or no conversion | Inactive catalyst; Insufficient temperature; Inappropriate base or solvent. | Use fresh palladium catalyst; Increase the reaction temperature; Screen different bases and solvents. |
| Formation of palladium black | Catalyst decomposition. | Use a more robust ligand; Ensure strictly inert reaction conditions. |
| Low yield of desired product | Side reactions (e.g., dehalogenation, alkene isomerization). | Optimize reaction time and temperature; Use a different ligand or base. |
| Poor regioselectivity | Steric or electronic effects. | Modify the catalyst system (ligand) to influence the regioselectivity. |
Safety Precautions:
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Halogenated organic compounds are potentially harmful and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction should be carried out under an inert atmosphere to prevent the oxidation of the catalyst and potential side reactions.
-
Solvents such as DMF are harmful and should be handled with care.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 3,6-Dibromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of 3,6-Dibromo-2-chloropyridine
This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The presence of three halogen atoms—two bromines and one chlorine—at distinct positions on the pyridine ring offers a rich platform for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds, coupled with the electronic influence of the pyridine nitrogen, allows for the controlled introduction of a wide array of substituents. This guide provides an in-depth exploration of key palladium-catalyzed reactions for this substrate, offering both mechanistic insights and detailed, field-proven protocols to empower researchers in their synthetic endeavors. The ability to precisely control the site of cross-coupling on a polyhalogenated pyridine ring is crucial for the efficient synthesis of target molecules.[2]
The inherent reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is governed by a combination of factors, including the nature of the halogen (I > Br > Cl), the electronic properties of the pyridine ring, and steric hindrance.[3][4] Generally, oxidative addition of the palladium catalyst is favored at positions alpha (C2/C6) and gamma (C4) to the nitrogen atom due to the electron-deficient nature of these sites.[5] For this compound, the C-Br bonds are intrinsically more reactive than the C-Cl bond. Between the two C-Br bonds, the C6 position is electronically favored for oxidative addition due to its alpha-position to the nitrogen. However, the steric hindrance and the choice of catalyst and ligand can be leveraged to modulate this inherent reactivity, enabling selective functionalization at either the C3 or C6 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides.[6] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid derivatives.
Mechanistic Overview & Regioselectivity
The catalytic cycle of the Suzuki-Miyaura coupling comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the most reactive carbon-halogen bond. In the case of this compound, this is expected to be one of the C-Br bonds. The subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.
Regioselectivity in the Suzuki-Miyaura coupling of this compound can be tuned by judicious selection of reaction parameters. Generally, the C6-Br bond is more susceptible to oxidative addition than the C3-Br bond. However, the use of bulky phosphine ligands can favor reaction at the less sterically hindered C3 position.
Caption: Generalized Catalytic Cycle of Suzuki-Miyaura Coupling.
Experimental Protocol: Regioselective Mono-Arylation
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of dihalopyridines and is designed to favor mono-arylation.[8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%) in 1,4-dioxane (5 mL).
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the catalyst solution to the Schlenk flask, followed by degassed water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective Pd(II) precatalyst. |
| Ligand | PCy₃ | A bulky, electron-rich phosphine that can favor coupling at less hindered positions. |
| Base | K₃PO₄ | A strong base suitable for activating the boronic acid. |
| Solvent System | 1,4-Dioxane/Water | A common solvent system for Suzuki couplings, promoting dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting terminal alkynes with aryl or vinyl halides.[4] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[9]
Mechanistic Overview & Regioselectivity
The Sonogashira reaction proceeds through two interconnected catalytic cycles.[2] In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation with a copper(I) acetylide and reductive elimination. The copper cycle involves the deprotonation of the terminal alkyne by a base and subsequent formation of the copper(I) acetylide with the Cu(I) co-catalyst.
Similar to the Suzuki coupling, the Sonogashira reaction on this compound is expected to proceed preferentially at the C-Br bonds. The use of milder conditions and controlled stoichiometry of the alkyne can favor mono-alkynylation.
Caption: Experimental Workflow for Sonogashira Coupling.
Experimental Protocol: Mono-alkynylation
This protocol is adapted from standard Sonogashira coupling procedures with dihalopyridines.[9][10]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous THF (10 mL) and Et₃N (3.0 mmol).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ | A stable and commonly used Pd(II) precatalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate. |
| Base | Et₃N | Acts as both a base to neutralize the generated HBr and as a solvent in some cases. |
| Solvent | THF | A suitable solvent for dissolving the reactants and facilitating the reaction. |
| Temperature | Room Temperature to 50 °C | Mild conditions that can favor selective mono-alkynylation. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[11] This reaction has broad substrate scope and functional group tolerance.[12]
Mechanistic Overview & Regioselectivity
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product.[13] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.[12]
For this compound, amination is expected to occur preferentially at a C-Br position. Selective mono-amination can be achieved by controlling the stoichiometry of the amine and using appropriate reaction conditions.
Experimental Protocol: Mono-amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of dihaloarenes.[12]
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
-
Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common Pd(0) source for Buchwald-Hartwig aminations. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for C-N bond formation. |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | A common non-polar solvent for this reaction. |
| Temperature | 100 °C | Typically required to achieve a reasonable reaction rate. |
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[14] A key advantage of this reaction is the stability and functional group tolerance of the organotin reagents.[15]
Mechanistic Overview & Regioselectivity
The mechanism of the Stille coupling is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[15] The transmetalation step is often the rate-determining step.
As with the other cross-coupling reactions, the Stille coupling of this compound is expected to be most facile at the C-Br bonds. Regiocontrol can be achieved by modulating the reaction conditions.
Experimental Protocol: Mono-arylation/vinylation
This protocol is adapted from general procedures for the Stille coupling of dihaloarenes.[16]
Materials:
-
This compound
-
Organostannane (e.g., aryltributyltin or vinyltributyltin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL).
-
Add the organostannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ | A widely used and effective Pd(0) catalyst for Stille couplings. |
| Organometallic Reagent | Organostannane | Stable and tolerant of many functional groups. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 90-100 °C | Sufficient to promote the reaction. |
| Workup | KF wash | Effective for the removal of toxic tin byproducts. |
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles are versatile synthetic intermediates. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer reaction.[17]
Mechanistic Overview & Regioselectivity
The mechanism is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition of the aryl halide, followed by reaction with a cyanide source and reductive elimination. A key challenge is the potential for catalyst deactivation by the cyanide anion.[17] The use of specific ligands and cyanide sources can mitigate this issue.
For this compound, cyanation is expected to occur at a C-Br bond.
Experimental Protocol: Mono-cyanation
This protocol is based on modern palladium-catalyzed cyanation methods using a non-toxic cyanide source.[17][18]
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladacycle precatalyst (e.g., Buchwald's G3-XPhos precatalyst)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladacycle precatalyst (0.02 mmol, 2 mol%), XPhos (0.024 mmol, 2.4 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), and this compound (1.0 mmol).
-
Seal the tube with a Teflon-lined screw-cap and evacuate and backfill with nitrogen three times.
-
Add 1,4-dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.
-
Heat the reaction mixture to 120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Palladacycle precatalyst | Highly active and stable precatalysts that are effective in preventing catalyst poisoning by cyanide. |
| Ligand | XPhos | A bulky, electron-rich ligand that promotes the catalytic cycle. |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | A non-toxic and easy-to-handle source of cyanide. |
| Solvent System | 1,4-Dioxane/Water | A suitable solvent system for this cyanation protocol. |
| Temperature | 120 °C | Higher temperatures are often required for cyanation reactions. |
Characterization Data for this compound
-
Appearance: White to pale cream powder[19]
-
Molecular Formula: C₅H₂Br₂ClN[19]
-
Molecular Weight: 271.34 g/mol [19]
-
Melting Point: 80.5-89.5 °C[19]
-
Spectroscopic Data: Researchers should obtain their own characterization data (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of the starting material and products. Representative spectra for related halopyridines can be found in the chemical literature.[20]
Conclusion
This compound is a valuable and versatile substrate for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve regioselective functionalization, opening avenues for the synthesis of novel compounds in drug discovery and materials science. The protocols provided in this guide serve as a robust starting point for the exploration of the rich chemistry of this polyhalogenated pyridine.
References
- 1. This compound: Properties, Applications, Safety Data & Supplier China | High-Purity Pyridine Derivative for Research & Industry [pipzine-chem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Functionalization of 3,6-Dibromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
3,6-Dibromo-2-chloropyridine is a highly versatile and strategically important building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its trifunctional nature, with three distinct halogen atoms, offers a rich platform for selective and sequential functionalization, enabling the construction of complex, multi-substituted pyridine derivatives. The ability to precisely control the introduction of new functionalities at the C2, C3, and C6 positions is paramount for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the electronic and photophysical properties of organic materials.
This guide provides a comprehensive overview of the key strategies for the selective functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions and lithiation-borylation methodologies. We will delve into the underlying principles of regioselectivity, offering field-proven insights and detailed, actionable protocols to empower researchers in their synthetic endeavors.
Pillar 1: Understanding the Principles of Regioselectivity
The selective functionalization of this compound hinges on the differential reactivity of its three carbon-halogen bonds in various chemical transformations. Several factors govern this selectivity:
-
Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energies follow the trend C-I > C-Br > C-Cl, leading to a general reactivity order where the C-Br bonds are significantly more reactive than the C-Cl bond.[1][2] This inherent difference is the primary tool for achieving chemoselectivity.
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom renders the α-positions (C2 and C6) and the γ-position (C4) more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition by a palladium catalyst.[3] In this compound, both C2 and C6 are activated, but the presence of a chlorine atom at C2 can modulate its reactivity relative to the bromine at C6.
-
Steric Hindrance: The steric environment around each halogen atom can significantly influence the approach of the bulky catalyst-ligand complex. While the C2 and C6 positions are electronically similar in their proximity to the nitrogen, steric hindrance from adjacent substituents or the incoming coupling partner can favor reaction at the less encumbered site.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and, crucially, the ancillary ligands play a pivotal role in modulating both reactivity and selectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance the catalytic activity and, in some cases, override the inherent reactivity of the substrate to favor a specific site.[3]
Pillar 2: Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are the workhorse for C-C and C-N bond formation on the this compound scaffold. By carefully selecting the reaction conditions, one can achieve selective mono- or di-functionalization at the bromine-bearing positions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[4] For this compound, this reaction can be controlled to achieve selective mono-arylation or -alkylation, primarily at the more reactive C-Br positions.
Causality Behind Experimental Choices:
The key to selective mono-arylation lies in controlling the stoichiometry of the boronic acid and carefully selecting the catalyst system. Using a slight excess of the boronic acid (1.1-1.2 equivalents) typically favors mono-substitution. The choice of a suitable ligand is critical; for instance, bulky N-heterocyclic carbene (NHC) ligands have demonstrated high efficacy in promoting selective mono-arylation of dihalopyridines.[4] The base is crucial for the transmetalation step, with carbonates like K₂CO₃ or phosphates like K₃PO₄ being commonly employed.
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation of this compound at the C6 position, which is often favored due to a combination of electronic activation and potentially lower steric hindrance compared to the C3 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
A suitable ligand (e.g., SPhos, XPhos, or an NHC ligand like IPr·HCl) (4-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 2-Chloro-6-phenylpyridine | 85 | [4] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 3,5-Diphenyl-2,6-dichloropyridine | 78 | [5] |
| 2-Bromo-6-chloropyridine C-nucleoside | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | DME | 80 | 12 | 6-Phenyl-2-chloropyridine C-nucleoside | 75 | [6][7] |
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9] This reaction is instrumental in synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. For this compound, selective amination can be achieved at the C-Br positions.
Causality Behind Experimental Choices:
Achieving selective mono-amination requires careful control of reaction conditions, particularly the choice of ligand and base. Sterically hindered biarylphosphine ligands, such as RuPhos or BrettPhos, are often highly effective for challenging substrates.[10] The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly used.[9] The reaction temperature also plays a significant role in controlling selectivity.
Protocol 2: Selective Mono-Amination via Buchwald-Hartwig Coupling
This protocol provides a general method for the selective mono-amination of this compound, likely at the C6 position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) (1-3 mol%)
-
Ligand (e.g., RuPhos, BrettPhos) (2-6 mol%)
-
Base (e.g., NaOtBu or LHMDS) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, THF, or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Pyridines
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | BINAP (0.35) | NaOtBu | Toluene | 80 | 4 | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | [11] |
| 2,6-Dibromopyridine | Methylamine | - | - | K₂CO₃ | DMSO | 180 | 96 | 2-Bromo-6-(methylamino)pyridine | 54 | [12] |
| 3-Bromo-2-aminopyridine | Morpholine | BrettPhos precatalyst (4) | - | LHMDS | Toluene | 65 | 12 | 3-Morpholino-2-aminopyridine | 78 | [13] |
Note: The data illustrates that selective mono-amination of dibromopyridines is achievable. Optimization will be necessary for this compound.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15] This reaction is invaluable for introducing rigid alkynyl linkers into molecular scaffolds.
Causality Behind Experimental Choices:
For selective mono-alkynylation of this compound, the reaction conditions must be carefully controlled to favor reaction at one of the C-Br positions. This is typically achieved by using a slight excess of the terminal alkyne and carefully controlling the reaction temperature and time. The combination of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI) is standard.[16] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrohalic acid formed during the reaction.[16]
Protocol 3: Selective Mono-Alkynylation via Sonogashira Coupling
This protocol outlines a general procedure for the selective mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (3-10 mol%)
-
Amine base (e.g., Et₃N or DIPEA) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Et₃N)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Conditions for Sonogashira Coupling of Halogenated Pyridines
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60-80 | 12 | 2-Bromo-6-(phenylethynyl)pyridine | 85 | [16] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 24 | 3,5-Bis(phenylethynyl)-2,6-dichloropyridine | 75 | [17] |
| 2-Bromo-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 2-Bromo-3-(phenylethynyl)pyridine | 95 | [5] |
Note: The data for 3,5-dibromo-2,6-dichloropyridine demonstrates that selective reaction at the C-Br positions is feasible.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Pillar 3: Lithiation and Borylation for Further Diversification
Lithiation followed by borylation offers an alternative and powerful strategy for the functionalization of this compound. This approach allows for the introduction of a boronic ester group, which can then participate in subsequent Suzuki-Miyaura coupling reactions, providing access to a wider range of derivatives.
Causality Behind Experimental Choices:
The regioselectivity of lithiation is often directed by the most acidic proton or by kinetic factors. For pyridines, lithiation can be challenging, but the use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures can be effective.[18] The choice of solvent is crucial, with ethereal solvents like THF or diethyl ether being common. The subsequent reaction with a boronic ester, such as isopropyl pinacol borate, traps the organolithium species to form the desired boronic ester.
Protocol 4: Lithiation and Borylation
This protocol provides a general framework for the lithiation and subsequent borylation of this compound. The regioselectivity of this reaction on this specific substrate would need to be determined experimentally.
Materials:
-
This compound
-
Strong base (e.g., n-BuLi or LDA) (1.1 equiv)
-
Boronic ester (e.g., isopropyl pinacol borate) (1.2 equiv)
-
Anhydrous, degassed solvent (e.g., THF or diethyl ether)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in the anhydrous solvent.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the strong base dropwise to the solution.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for complete lithiation.
-
Add the boronic ester dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional period (e.g., 2-4 hours).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 4: Representative Conditions for Lithiation-Borylation of Halogenated Aromatics
| Substrate | Base | Borylation Agent | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 3-Bromopyridine | n-BuLi | B(OiPr)₃ | Toluene | -50 | 3-Pyridineboronic acid | 87 | [19] |
| 2-Chloropyridine | BuLi-LiDMAE | Various electrophiles | Hexane | -78 | 6-Functionalized-2-chloropyridines | - | [20] |
| 2,6-Dibromopyridine | n-BuLi | 1,1,2-Trichloro-1,2,2-trifluoroethane | Diethyl ether | -78 to 20 | 2-Bromo-6-chloropyridine | 85 | [21] |
Caption: Workflow for functionalization via lithiation-borylation.
Conclusion: A Roadmap for Innovation
The selective functionalization of this compound offers a powerful and flexible platform for the synthesis of novel and complex molecules. By understanding and applying the principles of regioselectivity and leveraging the robustness of modern synthetic methodologies, researchers can unlock the full potential of this versatile building block. The protocols and insights provided in this guide serve as a comprehensive starting point for the rational design and efficient execution of synthetic routes towards new pharmaceuticals and advanced materials. As with any highly functionalized substrate, careful optimization of reaction conditions is key to achieving the desired outcomes with high selectivity and yield.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 7. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases [dspace.mit.edu]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. collaborate.princeton.edu [collaborate.princeton.edu]
- 20. researchgate.net [researchgate.net]
- 21. 2-BROMO-6-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: A Guide to the Strategic Synthesis of Substituted Pyridines from 3,6-Dibromo-2-chloropyridine
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2][3] The development of efficient and regioselective methods to synthesize highly functionalized pyridine derivatives is therefore a critical endeavor for researchers in drug discovery and chemical synthesis.[4][5][6] This guide provides an in-depth technical overview and detailed protocols for the strategic functionalization of 3,6-Dibromo-2-chloropyridine, a versatile and commercially available building block. We will explore the hierarchical reactivity of its three distinct halogen atoms, enabling a modular approach to the synthesis of complex 2,3,6-trisubstituted pyridines through a sequence of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Introduction: The Strategic Value of this compound
This compound offers three distinct reaction sites, each with unique reactivity profiles that can be selectively addressed. The key to its utility lies in the differential reactivity of the carbon-halogen bonds and the electronic influence of the pyridine nitrogen atom.
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, the reactivity of halogens typically follows the order C-I > C-Br > C-Cl. Therefore, the two C-Br bonds in our starting material are significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the C-Cl bond.
-
Regioselectivity (C3 vs. C6): The pyridine nitrogen exerts a strong electron-withdrawing effect, particularly at the α-positions (C2 and C6). This electronic activation generally makes the C6-Br bond more reactive towards oxidative addition than the C3-Br bond (a β-position).[7][8]
-
Nucleophilic Aromatic Substitution (SNAr): The C2-Cl bond is highly activated towards nucleophilic attack. The electron-withdrawing nitrogen atom effectively stabilizes the negative charge of the intermediate Meisenheimer complex formed during the reaction, facilitating the displacement of the chloride.[9][10][11]
This hierarchy of reactivity (C6-Br > C3-Br > C2-Cl for cross-coupling; C2-Cl for SNAr) allows for a predictable and sequential functionalization of the pyridine core, as illustrated below.
Caption: Sequential functionalization strategy for this compound.
Palladium-Catalyzed Cross-Coupling at C-Br Positions
Palladium-catalyzed reactions are the primary tools for installing carbon-carbon and carbon-nitrogen bonds at the C6 and C3 positions. By carefully controlling reaction conditions, selective mono-functionalization can be achieved, typically at the more reactive C6 position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organoboron reagent with an aryl halide.[12][13] For this compound, this reaction proceeds with high selectivity at the C6 position under standard conditions.
Caption: Regioselective Suzuki-Miyaura coupling at the C6 position.
Protocol 1: Synthesis of 6-Phenyl-3-bromo-2-chloropyridine
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water. The total solvent volume should create a ~0.2 M solution with respect to the starting pyridine.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 90-98 |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 80-90[14] |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for constructing C-N bonds, which are prevalent in pharmaceuticals.[15][16] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency. The reaction again favors the C6 position.
Protocol 2: Synthesis of (3-Bromo-2-chloro-pyridin-6-yl)-phenyl-amine
-
Reagent Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 eq) to a Schlenk flask. Add this compound (1.0 eq) and aniline (1.1 eq).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq) and a suitable ligand like XPhos or BINAP (0.08 eq) in anhydrous, degassed toluene. Stir for 10 minutes.
-
Reaction: Add the catalyst solution to the reagent flask, followed by additional anhydrous toluene.
-
Heating: Heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Workup and Purification: Cool the reaction, quench carefully with water, and extract with an organic solvent like ethyl acetate. Wash the organic phase, dry, and concentrate. Purify via column chromatography.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling introduces valuable alkynyl moieties, which can serve as handles for further transformations like click chemistry or cyclizations.[17][18] The reaction requires both a palladium catalyst and a copper(I) co-catalyst.
Protocol 3: Synthesis of 3-Bromo-2-chloro-6-(phenylethynyl)pyridine
-
Reagent Setup: To a Schlenk flask, add this compound (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq).
-
Solvent and Base: Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF and Et₃N.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (typically 4-8 hours).
-
Workup and Purification: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, then brine. Dry the organic layer and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Cl Position
The C2-Cl bond is the most susceptible to nucleophilic attack due to its proximity to the ring nitrogen. This reaction is orthogonal to the palladium-catalyzed couplings, allowing for selective functionalization before or after a C-Br bond has been modified.
Caption: Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Protocol 4: Synthesis of 3,6-Dibromo-2-methoxypyridine
-
Reagent Setup: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq) to anhydrous methanol under an inert atmosphere. Wait for all the sodium to dissolve.
-
Reaction: To the sodium methoxide solution, add this compound (1.0 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) for 6-12 hours.
-
Workup: Cool the reaction and carefully quench with water. Most of the methanol can be removed under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate. The product can be purified by chromatography or recrystallization.
Integrated Multi-Step Syntheses
The true power of this building block is realized when these selective reactions are combined in sequence. A researcher can strategically build molecular complexity by choosing the order of reactions.
Workflow Example: Synthesis of a 2,3,6-Trisubstituted Pyridine
Caption: A three-step workflow to a complex trisubstituted pyridine.
This logical workflow demonstrates how one can first install a carbon-based substituent at the most reactive C6-Br position, followed by a nitrogen nucleophile at the electronically activated C2-Cl site, and finally functionalize the remaining C3-Br position under more forcing cross-coupling conditions. This modularity provides access to a vast chemical space from a single starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcrcp.ac.in [bcrcp.ac.in]
- 6. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing Suzuki Coupling with 3,6-Dibromo-2-chloropyridine: A Technical Support Guide
Answering the user's request to create a technical support center for optimizing Suzuki reaction yield with 3,6-Dibromo-2-chloropyridine.
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with challenging polyhalogenated heteroaromatic substrates like this compound. Here, we address common issues encountered during Suzuki-Miyaura coupling reactions, providing in-depth, field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format.
Part 1: Understanding Your Substrate & Predicting Reactivity
Q1.1: I'm using this compound. At which position should I expect the Suzuki reaction to occur first?
Answer: You should expect the initial Suzuki coupling to occur selectively at one of the bromine-substituted positions (C3 or C6) over the chlorine-substituted position (C2).
The selectivity is dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds and the relative rates of the oxidative addition step in the Suzuki catalytic cycle.[1][2] The reactivity of aryl halides in the rate-determining oxidative addition step follows the general trend: C-I > C-Br > C-Cl.[3][4] Therefore, the palladium catalyst will preferentially react with the weaker, more reactive C-Br bonds before the stronger, less reactive C-Cl bond.[4] For this compound, the two C-Br bonds are electronically distinct, but both are significantly more reactive than the C-Cl bond.
Q1.2: My goal is mono-arylation. How can I avoid di- or tri-arylation?
Answer: Achieving selective mono-arylation on a polyhalogenated substrate is a common challenge that can be controlled by carefully manipulating reaction stoichiometry and conditions.[5]
-
Control Stoichiometry: The most straightforward method is to use the boronic acid/ester as the limiting reagent. A stoichiometry of 1.0 equivalent of this compound to 1.0-1.2 equivalents of the boronic acid is a good starting point. Using a large excess of the boronic acid will invariably lead to multiple additions.
-
Lower Reaction Temperature & Time: Over-reaction can be suppressed by running the reaction at the lowest temperature that still allows for a reasonable conversion rate and by carefully monitoring the reaction progress (e.g., by TLC or LC-MS) and stopping it once the desired mono-arylated product is maximized.
-
Catalyst & Ligand Choice: After the first coupling, the electronic properties of the pyridine ring change. The resulting 3-aryl-6-bromo-2-chloropyridine intermediate is sterically more hindered and electronically different, which can slow down the second coupling.[6] Choosing a less reactive catalyst system can sometimes enhance selectivity for the mono-arylated product, although this often comes at the cost of overall yield.
Part 2: Troubleshooting Low to No Yield
Q2.1: My reaction is giving a very low yield, or it's not working at all. What are the most common culprits?
Answer: Failure of a Suzuki reaction with a challenging substrate like this compound usually stems from one or more of five key areas: catalyst system, base, solvent, temperature, or atmospheric control. The pyridine nitrogen itself is a primary suspect, as its lone pair can coordinate to the palladium center and inhibit the catalytic cycle.[7][8][9]
The following troubleshooting workflow can help diagnose the issue:
graph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];
// Nodes Start [label="Low/No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckInert [label="Is the reaction\nstrictly under inert gas?", shape=diamond, fillcolor="#FBBC05"]; Degas [label="Action: Thoroughly degas\nsolvents (sparge or freeze-\npump-thaw) & use Schlenk\ntechnique.", fillcolor="#FFFFFF"]; CheckCatalyst [label="Is the catalyst/ligand system\nappropriate for a deactivated\n2-chloropyridine derivative?", shape=diamond, fillcolor="#FBBC05"]; UpgradeLigand [label="Action: Switch to a bulky,\nelectron-rich ligand\n(e.g., XPhos, SPhos, RuPhos)\nwith a Pd(0) or Pd(II) source.", fillcolor="#FFFFFF"]; CheckBase [label="Is the base strong enough\nand soluble?", shape=diamond, fillcolor="#FBBC05"]; ChangeBase [label="Action: Screen stronger bases\n(K3PO4, Cs2CO3, LiOtBu).\nConsider solvent compatibility.", fillcolor="#FFFFFF"]; CheckTemp [label="Is the temperature\nhigh enough for C-Cl\n(or even C-Br) activation?", shape=diamond, fillcolor="#FBBC05"]; IncreaseTemp [label="Action: Increase temperature\nsystematically (e.g., 80°C -> 100°C -> 110°C).", fillcolor="#FFFFFF"]; CheckReagents [label="Are reagents (especially\nboronic acid) pure and dry?", shape=diamond, fillcolor="#FBBC05"]; PurifyReagents [label="Action: Check purity of starting\nmaterials. Use fresh boronic acid\nor convert to a more stable ester.", fillcolor="#FFFFFF"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckInert; CheckInert -> Degas [label="No"]; Degas -> CheckCatalyst; CheckInert -> CheckCatalyst [label="Yes"]; CheckCatalyst -> UpgradeLigand [label="No"]; UpgradeLigand -> CheckBase; CheckCatalyst -> CheckBase [label="Yes"]; CheckBase -> ChangeBase [label="No"]; ChangeBase -> CheckTemp; CheckBase -> CheckTemp [label="Yes"]; CheckTemp -> IncreaseTemp [label="No"]; IncreaseTemp -> CheckReagents; CheckTemp -> CheckReagents [label="Yes"]; CheckReagents -> PurifyReagents [label="No"]; PurifyReagents -> Success; CheckReagents -> Success [label="Yes"]; }
Troubleshooting workflow for low Suzuki reaction yield.
Detailed Breakdown:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8][10] Incomplete removal of air can oxidize the catalyst to an inactive Pd(II) state, halting the reaction.
-
Catalyst and Ligand Choice: The 2-chloro substituent and the pyridine nitrogen make your substrate particularly challenging. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[10]
-
Solution: Use modern, bulky, and electron-rich phosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[8][13] These ligands form stable, highly active catalysts that are sterically shielded, preventing inhibition by the pyridine nitrogen and promoting the difficult oxidative addition step.[8]
-
| Catalyst System | Precursor(s) | Typical Loading | Notes |
| Buchwald Systems | Pd₂(dba)₃ or Pd(OAc)₂ + Ligand | 1-2 mol% Pd, 2-4 mol% Ligand | Excellent for challenging aryl chlorides and pyridines.[10] |
| Buchwald Precatalysts | XPhos Pd G3/G4, SPhos Pd G3/G4 | 1-2 mol% | Air-stable and easy to handle; forms the active catalyst reliably.[14] |
| NHC Systems | Pd(PEPPSI)-IPr | 1-5 mol% | Very active, can sometimes alter regioselectivity.[15][16] |
| Classic Systems | Pd(PPh₃)₄ or PdCl₂(dppf) | 2-5 mol% | May require higher temperatures and be less effective for this substrate.[10][17] |
-
Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid to facilitate the transmetalation step.[10][18] For less reactive aryl halides, a weak or partially soluble base like sodium carbonate (Na₂CO₃) is often insufficient.
-
Solvent and Temperature: Aryl bromides, and especially aryl chlorides, require thermal energy to undergo oxidative addition.[10]
Part 3: Identifying and Mitigating Side Reactions
Q3.1: I'm seeing a byproduct with a mass corresponding to the loss of a bromine atom and its replacement by hydrogen. What is this and how do I stop it?
Answer: You are observing protodehalogenation , a common side reaction where the aryl halide is reduced to an arene.[2][7] This occurs when the palladium-aryl intermediate formed after oxidative addition undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.[2]
-
Causes:
-
Slow transmetalation kinetics allow competing pathways to dominate.
-
Hydride sources in the reaction mixture, such as amine bases, certain solvents (like alcohols if used as the solvent), or water under certain conditions.
-
-
Solutions:
-
Accelerate Transmetalation: The best way to outcompete this side reaction is to speed up the desired transmetalation step. This can be achieved by using a more active catalyst/ligand system, a stronger/more effective base, or a higher concentration of the boronic acid.
-
Change the Base: Avoid using amine-based organic bases if possible. Switch to inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Use Anhydrous Conditions: While many Suzuki reactions tolerate water, running the reaction under anhydrous conditions can sometimes minimize protodehalogenation, especially if the hydride source is water-related.
-
Q3.2: My main impurity is a symmetrical biaryl derived from my boronic acid. How do I prevent this homocoupling?
Answer: The formation of a biaryl from the self-coupling of two boronic acid molecules is known as homocoupling . It is typically promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2]
-
Causes:
-
Oxygen in the reaction mixture oxidizes the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.
-
Using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂) without efficient reduction to Pd(0) in situ.
-
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure your reaction setup is scrupulously free of oxygen.[2][11]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize the initial concentration of Pd(II).
-
Ensure Efficient Reduction: When using a Pd(II) source, ensure the ligand (many phosphine ligands can act as reductants) or other components can efficiently reduce it to the active Pd(0) state.
-
Q3.3: I see a lot of my unreacted halide, but my boronic acid is being consumed. What's happening?
Answer: This is a classic sign of protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[7][9] Pyridylboronic acids are particularly susceptible to this side reaction.[12]
-
Causes:
-
Excess water and/or a strong base can facilitate the hydrolytic cleavage of the boronic acid.
-
Elevated temperatures and long reaction times exacerbate the issue.
-
-
Solutions:
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[7] You can either purchase the ester or convert the acid to the ester before the reaction.
-
Use a Weaker Base or Anhydrous Conditions: If you must use a boronic acid, consider a weaker base like potassium fluoride (KF) or potassium bicarbonate (KHCO₃) under anhydrous conditions.[3][12]
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the time the boronic acid is exposed to harsh conditions.
-
// Main Cycle Nodes Pd0 [label="L₂Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="L₂Pd(II)(Ar)(X)", shape=ellipse]; TM_Complex [label="L₂Pd(II)(Ar)(R)", shape=ellipse];
// Reagents & Products ArX [label="Ar-X\n(3,6-Dibromo-2-Cl-Py)", shape=box, style=filled, fillcolor="#F1F3F4", peripheries=2]; R_B [label="R-B(OR)₂\n(Boronic Acid/Ester)", shape=box, style=filled, fillcolor="#F1F3F4", peripheries=2]; Product [label="Ar-R\n(Coupled Product)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; Base [label="Base (e.g., K₃PO₄)", shape=invhouse, style=filled, fillcolor="#FBBC05"]; Borate [label="[R-B(OR)₂(OH)]⁻\n(Activated Borate)", shape=ellipse];
// Side Reaction Nodes ProtoDehalo [label="Protodehalogenation\n(Ar-H)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HomoCoupling [label="Homocoupling\n(R-R)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProtoDeboro [label="Protodeboronation\n(R-H)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_Black [label="Pd Black\n(Inactive)", shape=box, style=diagonals, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Main Cycle Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition", fontcolor="#202124"]; ArX -> OA_Complex; Base -> Borate; R_B -> Borate; OA_Complex -> TM_Complex [label=" Transmetalation", fontcolor="#202124"]; Borate -> TM_Complex; TM_Complex -> Pd0 [label=" Reductive\n Elimination", fontcolor="#202124"]; TM_Complex -> Product;
// Side Reaction Edges OA_Complex -> ProtoDehalo [label=" [H⁺]", style=dashed, color="#EA4335"]; R_B -> HomoCoupling [label=" O₂, Pd(II)", style=dashed, color="#EA4335"]; R_B -> ProtoDeboro [label=" H₂O, Base", style=dashed, color="#EA4335"]; Pd0 -> Pd_Black [label=" High Temp/\nPoor Ligand", style=dashed, color="#5F6368"]; }
The Suzuki catalytic cycle and common competing side reactions.
Part 4: Experimental Protocols & Optimization
Q4.1: Can you provide a reliable starting protocol for the mono-arylation of this compound?
Answer: Certainly. This protocol is a robust starting point based on modern best practices for challenging heteroaryl halides. It employs a Buchwald ligand/precatalyst system, which is highly effective for this class of substrate.
Protocol: Selective Mono-Arylation of this compound
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.1 - 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), powder (3.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%) and SPhos (6.0 mol%) OR SPhos Pd G3 (3.0 mol%)
-
1,4-Dioxane (anhydrous/degassed)
-
Water (degassed)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
Inerting: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (or the all-in-one Buchwald precatalyst).
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a final solvent ratio of 4:1 or 5:1 (Dioxane:Water). The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The reaction is typically complete in 4-18 hours.
-
Work-up: Once the starting material is consumed or the desired product is maximized, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating Side Reactions of 3,6-Dibromo-2-chloropyridine
Introduction
3,6-Dibromo-2-chloropyridine is a versatile and highly functionalized building block in modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its three distinct halogen atoms offer a platform for sequential and site-selective cross-coupling and substitution reactions. However, this trifunctional nature also presents unique challenges, often leading to a complex mixture of products if reaction conditions are not meticulously controlled.
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of common side products in reactions involving this compound. By understanding the underlying mechanisms that lead to these impurities, you can optimize your reaction conditions to achieve higher yields and purities of your desired products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. However, when working with polyhalogenated substrates like this compound, a number of side reactions can compete with the desired transformation.
FAQ 1: I am observing significant amounts of a homocoupled biaryl/dialkyne byproduct. What is causing this and how can I prevent it?
Answer: Homocoupling is a common side reaction in many cross-coupling protocols, arising from the self-coupling of the organometallic reagent (e.g., boronic acid in Suzuki reactions or terminal alkyne in Sonogashira reactions).[1][2][3]
Primary Causes:
-
Presence of Oxygen: The active Pd(0) catalyst is susceptible to oxidation to Pd(II) by residual oxygen in the reaction mixture.[2][4][5] Pd(II) species are known to promote the homocoupling of organoboron reagents.[4]
-
Inefficient Reduction of Pd(II) Precatalyst: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species may be incomplete, leaving residual Pd(II) to facilitate homocoupling.
-
Copper(I) in Sonogashira Reactions: In the Sonogashira reaction, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes to form 1,3-diynes (Glaser coupling).
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[2][6][7] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Use a Pd(0) Catalyst Source: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the presence of Pd(II) species.[2]
-
Optimize Catalyst System: For Sonogashira reactions, consider a "copper-free" protocol. While often requiring higher temperatures or more specialized ligands, this can completely eliminate the Glaser homocoupling side product.[8][9]
-
Control Reaction Stoichiometry: Using a slight excess of the this compound relative to the coupling partner can sometimes disfavor the self-coupling of the partner.
FAQ 2: My mass spectrometry results show a byproduct corresponding to the starting material with one or more halogens replaced by hydrogen. What is this and how can I minimize it?
Answer: This byproduct is the result of a hydrodehalogenation or protodehalogenation reaction, where a halogen atom is replaced by a hydrogen atom.[2][3][10][11][12]
Primary Causes:
-
Hydride Sources: The palladium catalyst, after oxidative addition to the C-X bond, can react with various hydride sources in the reaction mixture. Common sources include amine bases, alcohols (solvents), or even trace amounts of water. This is followed by reductive elimination to yield the dehalogenated product.[10]
-
Protodeboronation (Suzuki-Specific): In Suzuki reactions, the boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct and consuming the nucleophile.[2][3]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize proton sources that can lead to protodeboronation.[6] Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[7]
-
Choice of Base and Solvent: Select a non-nucleophilic, weaker base if possible, and a solvent that is less prone to acting as a hydride donor. For instance, switching from an alcohol solvent to an ethereal solvent like dioxane or THF can be beneficial.[10]
-
Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Screening different ligands may be necessary.
-
Inert Atmosphere: As with homocoupling, maintaining a strictly inert atmosphere is crucial to prevent catalyst degradation pathways that can contribute to these side reactions.[2]
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly at the positions alpha and gamma to the nitrogen, makes it susceptible to nucleophilic aromatic substitution.[13][14]
FAQ 3: I am attempting a selective reaction at one of the bromine atoms, but I am also seeing substitution at the C-2 chlorine position. Why is this happening?
Answer: While C-Br bonds are generally more reactive than C-Cl bonds in palladium-catalyzed cross-coupling, the C-2 position of a pyridine ring is highly activated towards nucleophilic attack.[13][14]
Primary Causes:
-
Electronic Activation: The nitrogen atom in the pyridine ring withdraws electron density, making the C-2 and C-6 positions particularly electrophilic and thus susceptible to attack by nucleophiles.[15] The intermediate formed by nucleophilic attack at C-2 is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[13][14]
-
Reaction Conditions: Strong nucleophiles and elevated temperatures can promote SNAr reactions, which may compete with the intended cross-coupling reaction.[16]
Troubleshooting Steps:
-
Lower Reaction Temperature: SNAr reactions often have a higher activation energy than some cross-coupling processes. Reducing the reaction temperature may slow down the undesired substitution reaction to a greater extent than the desired coupling.
-
Weaker Base/Nucleophile: If your reaction conditions permit, using a weaker, less nucleophilic base can disfavor direct substitution at the C-2 position.
-
Protecting Groups: In some cases, it may be necessary to temporarily protect the pyridine nitrogen. Protonation or coordination to a Lewis acid can modulate the electronic properties of the ring, though this can also affect catalyst activity.
-
Reaction Order: Consider the order of your synthetic steps. It may be more advantageous to perform the nucleophilic substitution step at a different stage of the synthesis.
Data Summary and Visualization
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Common Cause(s) | Key Mitigation Strategies | Relevant Reaction Type(s) |
| Homocoupling Product | Oxygen, Incomplete Pd(II) reduction, Copper(I) (for alkynes) | Rigorous degassing, Use of Pd(0) source, Copper-free conditions | Suzuki, Sonogashira, etc. |
| Hydrodehalogenation Product | Hydride sources (solvents, bases), Water | Anhydrous conditions, Non-hydride donating solvents, Careful base selection | All Pd-catalyzed couplings |
| Protodeboronation Product | Proton sources (water, acidic impurities) | Anhydrous conditions, Use of boronic esters | Suzuki |
| C-2 Substitution Product | Strong nucleophiles, High temperature | Lower reaction temperature, Weaker base/nucleophile | All reaction types |
Experimental Protocols & Workflows
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Side Products
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Diagrams
Caption: A decision tree for troubleshooting common side reactions.
Caption: Competing reactivities of the halogen positions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Technical Support Center: A Troubleshooting Guide for Cross-Coupling Reactions with 3,6-Dibromo-2-chloropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving the versatile but challenging substrate, 3,6-Dibromo-2-chloropyridine. The content is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in organic synthesis due to its three distinct reactive sites. However, this trifunctionality presents a significant challenge in achieving selective functionalization. The key to success lies in understanding the inherent reactivity of the carbon-halogen bonds and carefully selecting the appropriate catalytic system and reaction conditions.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—more favorable for heavier halogens.[1] For this compound, this principle dictates that the two bromine atoms are significantly more reactive than the chlorine atom.
Furthermore, the position of the halogen on the electron-deficient pyridine ring influences reactivity. Generally, the C2 and C6 positions (α to the nitrogen) are more electron-deficient and thus more susceptible to oxidative addition than the C3 and C5 positions.[2][3] For this compound, this suggests that the C6-Br bond will be the most labile, followed by the C3-Br bond, and finally the C2-Cl bond. This hierarchy of reactivity forms the basis for selective, stepwise functionalization.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Poor or No Conversion
Question: My Suzuki-Miyaura coupling reaction with this compound is showing little to no product formation. What are the primary causes and how can I troubleshoot this?
Answer:
Low or no conversion in cross-coupling reactions with pyridine substrates is a common problem, often stemming from catalyst deactivation or suboptimal reaction conditions. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming stable, inactive complexes and effectively poisoning the catalyst. This is often referred to as the "2-pyridyl problem."[4]
Here is a systematic approach to troubleshooting poor conversion:
1. Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For an unreactive substrate like a chloropyridine, or to enhance reactivity at a less active position, a highly active catalyst system is necessary.
-
Palladium Pre-catalyst: Instead of traditional sources like Pd(OAc)₂, consider using well-defined pre-catalysts such as Buchwald's G3 or G4 palladacycles. These pre-catalysts are designed to generate the active Pd(0) species more cleanly and efficiently.[5]
-
Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for challenging pyridine couplings. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) are essential.[5] These ligands stabilize the palladium center, promote the oxidative addition step, and sterically shield the metal from the inhibitory pyridine nitrogen.[4]
2. Reaction Conditions:
-
Base: The base activates the boronic acid for transmetalation. For challenging couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃.
-
Solvent: Ensure you are using anhydrous, degassed solvents. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.
-
Temperature: Increasing the reaction temperature in 10-20 °C increments can help overcome the activation energy for oxidative addition, particularly for the less reactive C-Cl bond. However, be mindful that higher temperatures can also accelerate catalyst decomposition.[5]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).[5]
Troubleshooting Workflow for Low Conversion:
Caption: A workflow for troubleshooting low conversion.
Issue 2: Lack of Regioselectivity
Question: I am attempting a mono-functionalization of this compound but am getting a mixture of products, including di-substituted species. How can I improve the regioselectivity?
Answer:
Achieving regioselectivity is the primary challenge with this substrate. The reactivity order (C6-Br > C3-Br > C2-Cl) is your guide. To favor mono-substitution at the most reactive C6 position, you need to employ milder conditions and carefully control the stoichiometry of your coupling partner.
1. Controlling Stoichiometry and Reaction Time:
-
Limiting Reagent: Use a slight deficiency or stoichiometric amount (e.g., 0.95-1.0 equivalents) of the nucleophilic coupling partner (e.g., boronic acid, amine, alkyne) relative to the this compound.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-substituted products.
2. Tuning Reaction Conditions for Selectivity:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction at the most activated site.
-
Catalyst and Ligand: The choice of ligand can influence regioselectivity. For example, in some dihalopyridine systems, sterically demanding ligands have been shown to favor coupling at less accessible positions. It is worth screening a few different bulky ligands to see if selectivity can be improved.
-
Base: The strength and nature of the base can also play a role. A weaker base may favor mono-substitution.
Decision Tree for Selective Mono-substitution at C6:
Caption: Decision tree for optimizing selective mono-substitution.
Issue 3: Common Side Reactions
Question: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
1. Dehalogenation: This is the replacement of a halogen atom with a hydrogen atom. It can be caused by impurities in the reagents or solvents, or by certain reaction conditions.
-
Troubleshooting:
-
Use high-purity, anhydrous, and degassed solvents and reagents.
-
Ensure a strictly inert atmosphere to prevent the formation of palladium hydrides from trace water.
-
The choice of base and ligand can influence the rate of dehalogenation. Screening different bases may be beneficial.
-
2. Homocoupling: This is the self-coupling of the nucleophilic partner (e.g., boronic acid to form a biaryl, or alkyne to form a diene).
-
Troubleshooting:
-
Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.
-
Using a Pd(0) source or an efficient pre-catalyst that rapidly generates the active species can minimize homocoupling that may occur during the in-situ reduction of a Pd(II) pre-catalyst.[5]
-
For Sonogashira couplings, ensure the exclusion of oxygen to prevent the Glaser coupling of the terminal alkyne.
-
3. Protodeboronation (in Suzuki reactions): This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by high temperatures and aqueous basic conditions.
-
Troubleshooting:
-
Use the minimum amount of water necessary for the reaction.
-
Consider using a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are often more stable to protodeboronation.
-
A stronger base may in some cases accelerate the desired transmetalation, outcompeting protodeboronation.
-
Experimental Protocols
The following protocols are provided as robust starting points for the selective functionalization of this compound. Optimization for specific coupling partners will likely be necessary.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is designed to favor mono-arylation at the more reactive C6-Br position.
| Parameter | Recommended Condition |
| Substrate | This compound (1.0 equiv) |
| Coupling Partner | Arylboronic acid (1.05 equiv) |
| Palladium Source | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (5:1), degassed |
| Temperature | 80 °C |
| Atmosphere | Argon or Nitrogen |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C6-Position
This protocol is adapted from conditions successful for the closely related 3,5-dibromo-2,6-dichloropyridine and is expected to provide good selectivity for mono-alkynylation at the C6 position.[5]
| Parameter | Recommended Condition |
| Substrate | This compound (1.0 equiv) |
| Coupling Partner | Terminal alkyne (1.1 equiv) |
| Palladium Source | Pd(PPh₃)₂Cl₂ (3 mol%) |
| Copper Co-catalyst | CuI (5 mol%) |
| Base | Triethylamine (Et₃N) |
| Solvent | THF, degassed |
| Temperature | Room Temperature |
| Atmosphere | Argon or Nitrogen |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C6-Position
This protocol employs a modern catalyst system designed to overcome the challenges of C-N bond formation with pyridine substrates.
| Parameter | Recommended Condition |
| Substrate | This compound (1.0 equiv) |
| Coupling Partner | Primary or secondary amine (1.2 equiv) |
| Palladium Source | RuPhos Pd G3 (2 mol%) |
| Ligand | RuPhos (included in pre-catalyst) |
| Base | NaOtBu (1.5 equiv) |
| Solvent | Toluene, degassed |
| Temperature | 100 °C |
| Atmosphere | Argon or Nitrogen |
Procedure:
-
To a glovebox, add this compound, RuPhos Pd G3, and NaOtBu to a reaction vial.
-
Seal the vial, remove from the glovebox, and add the degassed toluene and the amine via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps in the three major cross-coupling reactions discussed. Understanding these cycles is key to rational troubleshooting.
References
Technical Support Center: Catalyst & Ligand Selection for 3,6-Dibromo-2-chloropyridine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Dibromo-2-chloropyridine. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate the complexities of cross-coupling reactions with this versatile but challenging substrate. Our focus is on providing not just methods, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Understanding the Substrate: The Reactivity Landscape of this compound
This compound presents a unique challenge due to the presence of three halogen atoms with differing reactivity on an electron-deficient pyridine ring. A fundamental understanding of its electronic and steric properties is crucial for achieving selective functionalization.
Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. Therefore, the two bromine atoms are expected to be significantly more reactive than the chlorine atom. The pyridine nitrogen atom further influences reactivity by making the α-positions (C2 and C6) more electron-deficient and typically more susceptible to oxidative addition by a Pd(0) catalyst.[1][2]
For this compound, this creates a nuanced reactivity profile:
-
C-Cl Bond (Position 2): Least reactive C-X bond. Requires a highly active catalyst system, often employing sterically hindered and electron-rich ligands.
-
C-Br Bonds (Positions 3 and 6): More reactive than the C-Cl bond. The C6-Br is at an α-position, while the C3-Br is at a β-position. While α-positions are typically more reactive, studies on similarly substituted pyridines, such as 3,5-dibromo-2,6-dichloropyridine, have shown that sequential Suzuki-Miyaura reactions occur preferentially at the C3/C5 bromine positions before reacting at the C2/C6 chlorine positions.[2] This highlights that regioselectivity is a delicate balance of electronics, sterics, and the chosen catalytic system.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures. However, with a polyhalogenated substrate, achieving mono- versus di-arylation and controlling regioselectivity are common hurdles.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: I want to perform a selective mono-arylation on this compound. Which bromine is more likely to react first, and what conditions should I start with?
A1: The C-Br bonds will react preferentially over the C-Cl bond. Based on reactivity patterns of similar substrates, the reaction is likely to occur at the C3 and C6 positions.[2] Achieving selective mono-arylation requires conditions that temper reactivity, such as using a 1:1 stoichiometry of the boronic acid coupling partner and carefully selecting the ligand. For initial screening, a catalyst system known for high activity at lower temperatures is recommended to favor mono-substitution.
A robust starting point is a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand.[3] N-heterocyclic carbene (NHC) ligands, such as IMes, have also demonstrated excellent performance in achieving selective mono-arylation of dihalopyridines, even at room temperature.[3]
Q2: My Suzuki reaction is giving me a low yield, and I see significant amounts of dehalogenated starting material (2-chloro-3-bromopyridine or 2-chloro-6-bromopyridine). What is causing this?
A2: Dehalogenation is a common side reaction where a hydrogen atom replaces the halogen. This can be caused by several factors:
-
Instability of the Boronic Acid: Protodeboronation, where the boronic acid is replaced by a proton from the solvent (especially water) or trace acid, is a frequent issue.[4] This reduces the concentration of your active coupling partner.
-
Catalyst-Mediated Reduction: The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, base, or even the amine if present as a functional group) to generate a palladium-hydride species, which then leads to reductive dehalogenation of your substrate.[4]
To mitigate this, ensure your solvent is thoroughly degassed and anhydrous (if using a non-aqueous system), use a high-purity base, and perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Q3: I am attempting a double Suzuki coupling to replace both bromine atoms, but the reaction stalls after the first substitution. How can I drive the reaction to completion?
A3: The second coupling is often more challenging due to increased steric hindrance and altered electronic properties of the mono-arylated intermediate. To achieve exhaustive diarylation, you will need more forcing conditions:
-
Excess Boronic Acid: Use a stoichiometric excess (e.g., 2.2 to 2.5 equivalents) of the boronic acid.
-
More Active Catalyst System: Employ a highly active and sterically hindered ligand like Ad₂PⁿBu (di(1-adamantyl)-n-butylphosphine) in combination with Pd(OAc)₂. This combination is known to promote challenging couplings, including those on 2-pyridyl chlorides.[5]
-
Stronger Base/Higher Temperature: Switching to a stronger base like LiOᵗBu or increasing the reaction temperature can help overcome the higher activation energy of the second oxidative addition step.[5]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Inactive Catalyst: Pd(0) not formed or catalyst poisoned. 2. Poor Base Choice: Boronic acid not activated to boronate. 3. Low Reactivity of C-Cl bond (if targeting). | 1. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a reliable precatalyst. Ensure solvents are degassed. The pyridine nitrogen can inhibit the catalyst; use a ligand that sterically shields the palladium center.[4] 2. Use a strong base like K₃PO₄ or Cs₂CO₃. Ensure it is anhydrous and finely powdered.[6] 3. For C-Cl coupling, use highly active, bulky ligands (e.g., SPhos, XPhos, RuPhos) and higher temperatures. |
| Formation of Homocoupled Biaryl (from Boronic Acid) | Presence of oxygen or inefficient reduction of Pd(II) precatalyst to active Pd(0). | Rigorously degas all solvents and reagents. Purge the reaction vessel thoroughly with an inert gas. Use a direct Pd(0) source if the issue persists.[4][6] |
| Poor Regioselectivity | Ligand and conditions are not sufficiently directing. | Ligand choice is critical for controlling regioselectivity. Electron-deficient bidentate ligands (like dppf) can favor one position, while electron-rich monodentate ligands (like QPhos) may favor another.[7] A systematic ligand screening is recommended. |
Protocol: Selective Mono-Arylation of this compound
This protocol is designed as a starting point for achieving selective mono-arylation at one of the bromine positions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Anhydrous, degassed 1,4-Dioxane/Water (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds. Key challenges include catalyst inhibition by the basic nitrogen atoms of the substrate and amine coupling partner, and potential side reactions with strong bases.[6][8]
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: Which catalyst/ligand system is best for coupling an aliphatic amine to this compound?
A1: Coupling aliphatic amines, especially primary amines, requires robust catalyst systems. The main challenge is potential catalyst inhibition. Sterically hindered, electron-rich biaryl monophosphine ligands developed by the Buchwald group are the gold standard.[9][10]
-
Recommended Ligands: XPhos, SPhos, or RuPhos.
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective precatalysts.[9] Using a pre-formed palladacycle precatalyst (e.g., SPhos G3) can also lead to more reproducible results.[6]
-
Base: A strong, non-nucleophilic base like NaOᵗBu or LiHMDS is typically required.[9][11]
Q2: My reaction is very slow and gives a poor yield. I suspect catalyst poisoning. How can I overcome this?
A2: Both the pyridine nitrogen and the amine nucleophile can coordinate to the palladium center and inhibit catalysis.[6] Using a ligand with sufficient steric bulk is the primary strategy to prevent this. The bulky ligand creates a "pocket" around the metal that allows the desired oxidative addition and reductive elimination to occur while discouraging inhibitory binding.[5] If you are using a less bulky ligand like P(o-tolyl)₃ or a bidentate ligand like BINAP, switching to a more sterically demanding monophosphine ligand like XPhos is highly recommended.[8][9]
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting a low-yielding Buchwald-Hartwig reaction.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the most reliable method for installing alkyne moieties. For this compound, the key is controlling the degree of substitution. Research has shown that sequential, regioselective Sonogashira couplings on similar substrates are highly feasible.[12][13]
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: How can I achieve a selective mono-alkynylation on this compound?
A1: As with other couplings, the C-Br bonds are the sites of initial reactivity. To achieve mono-alkynylation, controlling the stoichiometry of the terminal alkyne is paramount. Using just 1.0-1.1 equivalents of the alkyne will favor the mono-coupled product. The choice of catalyst and ligand can also influence selectivity. A standard Pd(PPh₃)₂Cl₂/CuI system is a good starting point, but ligand choice can be used to fine-tune reactivity.[12][13]
Q2: I am trying to perform a tetra-alkynylation, but the reaction stops after substituting the bromines. How do I couple the C-Cl position?
A2: The C-Cl bond is significantly less reactive and requires a more active catalyst system and more forcing conditions. After the two C-Br bonds have reacted, you will likely need to isolate the 3,6-dialkynyl-2-chloropyridine intermediate and subject it to a second, more rigorous coupling reaction. For the C-Cl bond, consider using a palladium catalyst with a bulky, electron-rich ligand such as an N-heterocyclic carbene (NHC) or a biaryl phosphine ligand, which are known to facilitate the challenging oxidative addition to aryl chlorides. Increased temperature and reaction time will also be necessary.
Protocol: Stepwise Di-alkynylation of this compound
This protocol is based on methods developed for the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine and can be adapted.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (2.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed TEA or DIPA, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the formation of the 3,6-dialkynyl-2-chloropyridine intermediate by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate and purify the intermediate by column chromatography.
-
The purified 3,6-dialkynyl-2-chloropyridine can then be subjected to a second Sonogashira coupling under more forcing conditions (e.g., higher temperature, different ligand) to functionalize the C2-Cl position if desired.
Catalyst Selection Logic
Caption: Logical workflow for selecting a catalyst system based on the desired transformation.
Summary of Recommended Catalyst Systems
| Coupling Reaction | Target Transformation | Palladium Source | Recommended Ligand(s) | Typical Base | Key Considerations |
| Suzuki-Miyaura | Selective Mono-arylation (C-Br) | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, IMes | K₃PO₄, Cs₂CO₃ | Control stoichiometry carefully; lower temperatures favor mono-substitution.[3][7] |
| Exhaustive Di-arylation (C-Br) | Pd(OAc)₂ | Ad₂PⁿBu, cataCXium A | LiOᵗBu, K₃PO₄ | Use excess boronic acid; higher temperatures required.[5] | |
| Buchwald-Hartwig | Mono- or Di-amination (C-Br) | Pd₂(dba)₃, Pd(OAc)₂, Precatalysts | XPhos, RuPhos, BrettPhos | NaOᵗBu, LiHMDS | Bulky ligands are essential to prevent catalyst inhibition by nitrogen atoms.[6][9][10] |
| Sonogashira | Mono- or Di-alkynylation (C-Br) | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | TEA, DIPA | Requires Cu(I) co-catalyst (e.g., CuI). Stoichiometry controls selectivity.[12][13] |
| Alkynylation of C-Cl bond | Pd(OAc)₂ | NHCs, bulky phosphines | TEA, DIPA | Significantly more forcing conditions (higher temp, longer time) needed. |
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from 3,6-Dibromo-2-chloropyridine Reactions
Welcome to the technical support center for navigating the complexities of purifying reaction products derived from 3,6-dibromo-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile, yet challenging, building block. Our focus is to provide practical, field-proven insights in a direct question-and-answer format to address specific issues encountered during experimental work.
Introduction: The Challenge of Purifying Halogenated Pyridines
This compound is a key intermediate in the synthesis of a wide array of functionalized heterocycles for pharmaceutical and agrochemical applications.[1] Its three distinct halogen atoms offer differential reactivity, enabling selective functionalization through methods like Suzuki-Miyaura cross-coupling, lithiation, and nucleophilic aromatic substitution.[1][2] However, this same reactivity profile often leads to a mixture of products, including starting material, mono-substituted isomers, dehalogenated species, and other byproducts.[3][4] Effective purification is therefore not merely a final step but a critical component of the synthetic strategy. This guide provides solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate in my crude reaction mixture?
A: The impurity profile is highly dependent on the reaction type. However, several classes of byproducts are frequently observed:
-
Unreacted Starting Material: this compound itself is a solid with low polarity.
-
Dehalogenated Species: Partial or complete removal of bromine or chlorine atoms is a common side reaction, especially in palladium-catalyzed couplings or lithiation reactions.[3][5] This can result in 3-bromo-2-chloropyridine, 6-bromo-2-chloropyridine, or 2-chloropyridine.
-
Homocoupling Products: In cross-coupling reactions like Suzuki, the boronic acid or ester can couple with itself to form a dimer, particularly if oxidative conditions are present.[6][7]
-
Hydrolysis Products (Pyridones): The 2-chloro substituent can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures, leading to the formation of a 3,6-dibromo-2-pyridone.[8][9]
-
Isomeric Products: If the reaction is not perfectly regioselective, you may form isomers by substitution at the 3- or 6-position.
Q2: What are the general solubility properties of this compound and its derivatives?
A: this compound is a solid that is insoluble in water but soluble in common organic solvents like dichloromethane and chloroform.[1] Its derivatives, particularly products of cross-coupling reactions, will generally remain soluble in moderately polar to nonpolar organic solvents. Hydrolysis to a pyridone significantly increases polarity and may decrease solubility in nonpolar solvents like hexanes while increasing solubility in more polar solvents.
Q3: Which analytical technique is best for monitoring reaction progress and assessing purity?
A: Thin-Layer Chromatography (TLC) is indispensable for real-time reaction monitoring. Use a combination of visualization techniques, such as a UV lamp (254 nm) and a potassium permanganate stain, to ensure all spots are visible. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide quantitative data.[10][11] ¹H NMR of the crude mixture is also excellent for identifying the presence and approximate ratio of major components.
Q4: Is there a universal purification strategy to start with?
A: A multi-step approach is often most effective. A typical workflow begins with an aqueous workup (acid/base wash) to remove inorganic salts and highly polar or ionizable impurities. This is followed by a primary purification step, most commonly silica gel column chromatography, which separates compounds based on polarity. For crystalline solids, recrystallization can be a powerful final step to achieve high purity.[12]
General Purification Workflow
Caption: A general workflow for purifying products from organic synthesis.
Troubleshooting Guide
Problem 1: My TLC shows multiple spots that are very close together (low ΔRf), making separation difficult.
-
Probable Cause: The product and one or more impurities (e.g., starting material, a mono-brominated byproduct) have very similar polarities. This is common with halogenated pyridines.[13]
-
Solution:
-
Optimize Chromatography Conditions: Do not proceed with a column until you achieve good separation on the TLC plate (aim for an Rf of 0.2-0.3 for your product and a ΔRf > 0.1 between spots).[14]
-
Solvent System: Systematically vary the solvent ratio. Use a binary system of a non-polar solvent (e.g., hexanes, heptane) and a more polar one (e.g., ethyl acetate, dichloromethane). Test small, incremental changes in the polar component.
-
Ternary System: Adding a third solvent can sometimes dramatically alter selectivity. For example, adding 1-2% methanol or triethylamine (if your compound is basic) to a hexane/ethyl acetate system can improve separation.
-
-
Change Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase column (C8 or C18), which separates based on hydrophobicity rather than polarity.[15]
-
Attempt Recrystallization: If your product is a solid, a carefully chosen recrystallization can sometimes separate closely related impurities more effectively than chromatography.[16]
-
Problem 2: My final product is contaminated with a dehalogenated species.
-
Probable Cause: Reductive dehalogenation occurred during the reaction. In Suzuki couplings, this can be caused by protodeborylation of the boronic acid followed by reduction, or direct reduction of the C-Br bond.[3][6] In lithiation reactions, it can result from proton quenching of the lithiated intermediate before the electrophile is added.[2] The C-Br bond is generally more susceptible to reduction than the C-Cl bond.[4]
-
Solution:
-
Reaction Optimization: Prevention is the best cure. For Suzuki reactions, ensure rigorous degassing of all solvents and reagents to remove oxygen.[17] Consider a different palladium catalyst or ligand set.
-
High-Resolution Chromatography: Separation of a dibromo- from a mono-bromo species can be challenging but is often achievable with a long column and a shallow solvent gradient.
-
Recrystallization: The difference in crystal lattice packing energy between the desired product and the dehalogenated impurity may be significant enough to allow for purification by recrystallization.[16]
-
Problem 3: I have an unusually polar impurity that streaks on my silica TLC plate.
-
Probable Cause: This is likely a pyridone byproduct, formed from the hydrolysis of the 2-chloro group.[9] Pyridones are significantly more polar and can exhibit acidic properties, causing them to interact strongly with the acidic silica gel.
-
Solution:
-
Acid-Base Extraction: This is the most effective method. Before chromatography, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild aqueous base like 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The pyridone will be deprotonated and extracted into the aqueous layer.
-
Separate the layers and proceed with the purification of the organic layer.
-
-
Chromatography with Additives: If extraction is insufficient, adding a small amount (1%) of acetic acid or triethylamine to the chromatography mobile phase can improve the peak shape of acidic or basic compounds, respectively.
-
Problem 4: My Suzuki coupling reaction produced a significant amount of a non-polar byproduct that is not the starting material.
-
Probable Cause: This is almost certainly the homocoupled dimer of your boronic acid (or equivalent organoboron reagent). This side reaction is promoted by the presence of oxygen and Pd(II) species before the catalytic cycle begins.[6][7]
-
Solution:
-
Suppression during Reaction: Use a palladium pre-catalyst that is already in the Pd(0) state or ensure your Pd(II) source is fully reduced at the start of the reaction. Rigorous degassing is critical. Some protocols recommend adding a mild reducing agent to suppress this pathway.[7]
-
Purification: The homocoupled product is typically much less polar than the desired cross-coupled product. It should elute early from a normal-phase silica column, allowing for straightforward separation.
-
Detailed Purification Protocols
Protocol 1: Column Chromatography for General Purification
This protocol assumes separation of a moderately polar product from less polar starting material and non-polar byproducts.
-
TLC Optimization: Find a solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) that gives your desired product an Rf of ~0.25 and separates it from all major impurities.
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (e.g., 2-4 cm for 100-1000 mg of crude material).
-
Prepare a slurry of silica gel in your initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble materials, perform "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds off the column.
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 2: Recrystallization for Crystalline Solids
This technique is excellent for removing small amounts of impurities from a solid product.[12]
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[18][19] Test small amounts of your solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures thereof) to find the best candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid just dissolves.[19]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[19] Once at room temperature, cooling in an ice bath can maximize the yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Troubleshooting Crystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. This compound: Properties, Applications, Safety Data & Supplier China | High-Purity Pyridine Derivative for Research & Industry [pipzine-chem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 10. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. int-res.com [int-res.com]
- 16. DSpace [cora.ucc.ie]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Temperature Management for 3,6-Dibromo-2-chloropyridine
Welcome to the technical support guide for 3,6-Dibromo-2-chloropyridine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile halogenated pyridine building block. Precise temperature control is paramount for achieving desired outcomes, ensuring regioselectivity, and maintaining safety. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Core Principles & General Handling FAQs
This section covers the fundamental thermal properties and safe handling procedures for this compound.
Question: What are the essential physical and thermal properties of this compound that I should know before starting my experiment?
Answer: Understanding the basic physical properties is the foundation of effective temperature management. This compound is a solid at room temperature.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to pale cream/light yellow solid/powder | [1][2] |
| Melting Point | 80.5 - 90 °C | [1][2][3] |
| Boiling Point | ~278 °C (Predicted) | [3] |
| Storage Temperature | 2 - 8 °C, under inert gas (Nitrogen or Argon) |[3] |
The key takeaway is that while the compound is a solid, reactions are performed in solution. Its relatively high melting point is less critical than its thermal stability during reactions. It is stable under normal conditions, but reactions should be planned to avoid prolonged exposure to high temperatures which can cause decomposition.[1]
Question: Why is temperature control so critical when working with a polyhalogenated pyridine like this one?
Answer: The importance of temperature control for this substrate stems from three core chemical principles:
-
Regioselectivity: The molecule has three halogen atoms, each with a different potential for reactivity (C-Br vs. C-Cl). In many reactions, particularly palladium-catalyzed cross-couplings, the carbon-bromine bonds are more reactive than the carbon-chlorine bond. This difference can be exploited to achieve selective functionalization. Lower temperatures favor kinetic control, allowing reactions at the more labile C-Br positions while leaving the C-Cl bond intact. Increasing the temperature can lead to a loss of selectivity and reaction at multiple sites.[4]
-
Catalyst Stability: In cross-coupling reactions like Suzuki or Buchwald-Hartwig, the palladium catalyst systems are often thermally sensitive. Excessive heat can lead to catalyst decomposition, observed as the formation of palladium black.[5] This not only halts the reaction, leading to low yields, but also complicates purification. Optimal temperature management ensures the catalyst remains in its active catalytic cycle for the duration of the reaction.
-
Reaction Kinetics and Side Reactions: For highly reactive intermediates, such as those formed during metal-halogen exchange (lithiation), low temperatures (typically -78 °C or below) are absolutely essential. At higher temperatures, these intermediates can decompose, polymerize, or engage in unwanted side reactions with the solvent or starting material, resulting in low yields and complex product mixtures.
Section 2: Troubleshooting Guides for Common Reactions
This section addresses specific issues you may encounter during common synthetic transformations.
Topic: Suzuki-Miyaura Cross-Coupling
Question 1: My Suzuki coupling reaction is stalled, with significant starting material remaining. Should I simply increase the reaction temperature?
Answer: Not immediately. While insufficient temperature can be a cause, it's often not the primary issue, and reflexively increasing heat can be counterproductive. The causality behind a stalled Suzuki reaction is often linked to catalyst activity.
Troubleshooting Workflow:
-
Assess the Catalyst System: Before adjusting temperature, confirm that your palladium source, ligand, and base are appropriate and active. Bulky, electron-rich phosphine ligands, for example, can significantly enhance catalyst performance, often enabling reactions at lower temperatures.[6]
-
Check for Catalyst Decomposition: Has the reaction mixture turned black? This indicates the precipitation of palladium metal and catalyst death.[5] If so, higher temperatures will only accelerate this process. The cause may have been an initial temperature spike or oxygen contamination.
-
Incremental Temperature Increase: If the catalyst appears healthy (e.g., the solution is a clear, homogeneous color), you can consider a modest temperature increase. We recommend increasing in 10 °C increments, monitoring by TLC or LC-MS at each stage. Many Suzuki couplings proceed well in the 80-100 °C range.[4][5] Avoid exceeding 110-120 °C unless you are using a specifically designed high-temperature catalyst system, as catalyst decomposition becomes rapid at these temperatures.[5]
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting workflow for a stalled Suzuki reaction.
Question 2: How can I achieve regioselective Suzuki coupling at a C-Br position without affecting the C-Cl bond?
Answer: This is a classic challenge that is solved by leveraging the inherently different reactivity of the C-Br and C-Cl bonds under kinetic control. The C-Br bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-Cl bond. By keeping the temperature low, you provide enough energy to overcome the activation barrier for C-Br insertion but not for C-Cl insertion.
Experimental Protocol 1: Regioselective Monosubstitution
-
Setup: To a flame-dried flask under Argon, add this compound (1 eq.), your boronic acid (0.9-1.05 eq.), a suitable base (e.g., K₂CO₃, 2 eq.), and your palladium catalyst system (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent: Add degassed solvent (e.g., toluene or dioxane).
-
Temperature Control: Heat the reaction mixture to 60-70 °C . A higher temperature, such as 100 °C, could result in a double substitution, reacting at both bromine sites.[4]
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. You should see the consumption of the starting material and the appearance of a single new product spot.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature before proceeding with the aqueous workup.
Topic: Metal-Halogen Exchange (Lithiation)
Question: I attempted a lithiation using n-butyllithium (n-BuLi) followed by quenching with an electrophile, but my yield was very low. What is the most likely cause?
Answer: The overwhelming cause of failure in this type of reaction is a loss of temperature control. The lithiated intermediate of this compound is a powerful nucleophile and base, making it extremely unstable at ambient temperatures.
The Causality: At temperatures above approximately -60 °C, the lithiated pyridine can rapidly undergo several destructive side reactions:
-
Reaction with Solvent: If using THF, it can deprotonate the solvent.
-
Elimination/Decomposition: Leading to the formation of complex, often colored, byproducts.
-
Uncontrolled Polymerization: Resulting in intractable tars.
Experimental Protocol 2: Low-Temperature Lithiation This protocol emphasizes the critical temperature control points.
-
Preparation: Under a strict inert atmosphere (Argon), dissolve this compound in anhydrous THF in a flask equipped with a magnetic stirrer and a low-temperature thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to ensure the internal reaction temperature is stable before proceeding.
-
Reagent Addition: Add n-butyllithium (n-BuLi) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A rapid addition will create localized hot spots, causing immediate decomposition.
-
Stirring: After the addition is complete, stir the mixture at -78 °C for the specified time (typically 30-60 minutes) to ensure complete metal-halogen exchange.
-
Electrophile Quench: Add your electrophile, also dropwise, while maintaining the temperature at -78 °C.
-
Warming: Only after the electrophile has been added and the reaction is complete should the bath be removed to allow the flask to warm slowly to room temperature.
-
Quenching: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl) before workup.
Caption: Experimental workflow for lithiation, highlighting critical steps.
References
- 1. This compound: Properties, Applications, Safety Data & Supplier China | High-Purity Pyridine Derivative for Research & Industry [pipzine-chem.com]
- 2. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 3. This compound CAS#: 942206-18-0 [m.chemicalbook.com]
- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Inert Atmosphere Techniques for 3,6-Dibromo-2-chloropyridine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling reactions involving 3,6-Dibromo-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but challenging building block. The polyhalogenated and electron-deficient nature of this pyridine derivative makes many common transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) highly sensitive to atmospheric conditions.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your reactions are robust, reproducible, and successful.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are presented in a question-and-answer format to help you quickly diagnose and resolve common problems.
Question 1: My reaction shows low or no conversion of the starting material. What are the most common causes?
Low or no conversion is the most frequent issue and typically points to a problem with the catalytic cycle. Reactions with this compound are challenging because the C-Cl bond is significantly less reactive than the C-Br bonds, and the pyridine nitrogen can inhibit the catalyst.[1][2]
Initial Diagnostic Workflow:
Detailed Breakdown of Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Catalyst Deactivation | The active Pd(0) species is readily oxidized by trace oxygen to inactive Pd(II).[3] | Ensure all glassware is oven-dried and cooled under an inert gas stream.[4] Purge the reaction vessel thoroughly with at least three vacuum/backfill cycles using a Schlenk line. Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction via a bubbler. |
| Reagent Impurity | Trace water in solvents or on glassware can lead to hydrodehalogenation or catalyst poisoning. | Use anhydrous, degassed solvents. Commercially available sealed bottles (e.g., AcroSeal™) are convenient.[5] Alternatively, degas solvents by sparging with argon for 30-60 minutes or using the freeze-pump-thaw method for maximum efficiency. |
| Catalyst Inhibition | The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[6] | Use sterically hindered ligands (e.g., Buchwald dialkylbiaryl phosphines) that shield the metal center and promote the desired catalytic steps.[3] In some cases, increasing catalyst loading (from 1-2 mol% to 3-5 mol%) may be necessary.[1] |
| Poor C-Cl Activation | The C-Cl bond is stronger and less reactive than C-Br bonds, making oxidative addition the rate-limiting step.[1] | Employ a highly active catalyst system. Modern palladacycle pre-catalysts and bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds.[1][7] Ensure the reaction temperature is sufficiently high (typically 80-110 °C) to overcome the activation barrier.[1] |
| Ineffective Base | The base may be too weak, insoluble, or sterically hindered to participate effectively in the catalytic cycle. | For Suzuki couplings, K₃PO₄ is often effective.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is standard.[1] Ensure vigorous stirring, as inorganic bases can settle, limiting their availability.[8] |
Question 2: I'm observing significant byproduct formation, particularly hydrodehalogenation (replacement of Br or Cl with H). How can I minimize this?
Hydrodehalogenation is a common side reaction that competes with the desired cross-coupling.[1] It arises from the reaction of the palladium intermediate with trace water, or from β-hydride elimination pathways.[9]
-
Improve Inert Atmosphere and Drying: This is the first and most critical step. The presence of water and oxygen significantly promotes this side reaction. Revisit your solvent degassing and glassware drying procedures.
-
Use a More Active Catalyst System: If the desired reductive elimination step is slow, side reactions have more time to occur.[9] Switching to a more active ligand that accelerates reductive elimination can outcompete the hydrodehalogenation pathway.
-
Choice of Base and Solvent: Some bases and solvents can act as hydride sources, particularly at elevated temperatures. If you suspect this is an issue, screen alternative conditions.
Question 3: My reaction is not site-selective. I'm getting a mixture of products with coupling at both the C-Br and C-Cl positions. How can I control the selectivity?
The inherent difference in reactivity between C-Br and C-Cl bonds is the basis for site-selective reactions on this substrate. Oxidative addition to a Pd(0) center is generally much faster for C-Br bonds than for C-Cl bonds.[2][8] Loss of selectivity implies your reaction conditions are harsh enough to activate the C-Cl bond.
-
Lower the Reaction Temperature: This is the most effective way to regain selectivity. Start at a lower temperature (e.g., 60-70 °C) and slowly increase only if the reaction at the C-Br position is too sluggish.
-
Reduce Catalyst Loading: High concentrations of the active catalyst can lead to over-reactivity.
-
Ligand Choice: While highly active ligands are needed for C-Cl coupling, a slightly less active or more sterically demanding ligand might provide better selectivity for the C-Br position.
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and best practices for setting up your experiments.
FAQ 1: Why is an inert atmosphere so critical?
Transition-metal-catalyzed cross-coupling reactions rely on a catalytic cycle where the metal (e.g., palladium) cycles between different oxidation states. For most Suzuki and Buchwald-Hartwig reactions, the cycle is initiated by a Pd(0) species.[9]
-
Oxygen Sensitivity: The active Pd(0) catalyst is extremely sensitive to atmospheric oxygen and will be rapidly oxidized to an inactive Pd(II) state, effectively killing the catalytic cycle.[3]
-
Moisture Sensitivity: Water can hydrolyze key intermediates and reagents. In Suzuki couplings, excess water can lead to protodeboronation of the boronic acid, destroying the nucleophile.[6][10] In many reactions, it is a source of protons for hydrodehalogenation.[1]
FAQ 2: Should I use Argon or Nitrogen as the inert gas?
For most applications involving this compound, both high-purity nitrogen and argon are acceptable.
-
Argon (Ar): Is about 1.4 times denser than air. This makes it highly effective at blanketing a reaction, as it will displace the lighter air in the flask. It is chemically inert in almost all situations.
-
Nitrogen (N₂): Is slightly less dense than air and significantly cheaper than argon. It is perfectly suitable for most applications. However, in reactions involving lithium metal or certain other highly reactive main group metals, it can form metal nitrides at elevated temperatures.
Recommendation: For standard Schlenk line work, Nitrogen is usually sufficient and more economical. For reactions requiring an exceptionally stable inert blanket (e.g., in a glovebox or for very long, sensitive reactions), Argon is the preferred choice.
FAQ 3: What is the best method for degassing my solvent?
Removing dissolved oxygen from your reaction solvent is non-negotiable. Here are the three most common laboratory methods:
| Method | Procedure | Effectiveness | Best For |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N₂), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated 3-5 times. | Highest | The gold standard for highly oxygen-sensitive reactions. |
| Inert Gas Sparging | A long needle connected to an inert gas line is submerged in the solvent, and the gas is bubbled through for 30-60 minutes. The displaced oxygen exits through a vent needle. | Good to Excellent | The most common and convenient method for everyday cross-coupling reactions. |
| Boiling/Refluxing | The solvent is brought to a boil or reflux under a positive pressure of inert gas. The lower solubility of gases at higher temperatures drives them out. | Good | Useful for solvents that are being simultaneously dried over a drying agent (e.g., sodium/benzophenone). |
FAQ 4: How do I properly set up my glassware for an inert atmosphere reaction?
Proper setup is foundational to success. All glassware must be scrupulously dried and purged of air.[4]
Step-by-Step Protocol:
-
Drying Glassware: Dry all glassware (reaction flask, condenser, stir bar) in an oven (e.g., 125 °C overnight) or by flame-drying under vacuum.[11]
-
Assembly: Assemble the hot glassware quickly and connect it to a dual-manifold Schlenk line. This allows you to switch between vacuum and an inert gas source.
-
Purging (Vacuum/Backfill Cycles):
-
Evacuate the assembled glassware under vacuum for several minutes to remove most of the air and any volatile surface moisture.
-
Switch the manifold tap to backfill the flask with inert gas (N₂ or Ar) until the pressure equalizes (as seen on the oil bubbler).
-
Repeat this evacuate/backfill cycle at least three times. For highly sensitive reactions, five cycles are recommended.
-
-
Adding Reagents:
-
Solids: Add solid reagents (e.g., catalyst, base, this compound) to the flask before purging, under a positive flow of inert gas if possible.
-
Liquids: Add dry, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[12] To prevent air from entering, you can first draw a small amount of inert gas from the flask's headspace into the syringe before drawing up the liquid reagent.[12]
-
-
Maintaining Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas (~1 psi), with the system vented through an oil bubbler. This prevents air from leaking into the apparatus.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. web.mit.edu [web.mit.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. research.unl.edu [research.unl.edu]
Validation & Comparative
Navigating the Complex Reactivity of Polyhalogenated Pyridines: A Comparative Guide to 3,6-Dibromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, polyhalogenated pyridines stand as versatile and highly sought-after building blocks. Their utility in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science is unparalleled. However, the presence of multiple halogen atoms on the pyridine ring introduces a layer of complexity regarding their reactivity and regioselectivity. This guide provides an in-depth technical comparison of the reactivity of 3,6-Dibromo-2-chloropyridine against other halopyridines, supported by established chemical principles and experimental evidence. As Senior Application Scientists, our goal is to offer not just a set of protocols, but a foundational understanding of the chemical causality that governs these transformations.
The Underlying Principles of Halopyridine Reactivity
The reactivity of a halogen on a pyridine ring is primarily dictated by two key factors: the identity of the halogen and its position relative to the ring's nitrogen atom. These factors profoundly influence the outcomes of two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1] The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl.[2] This trend is inversely correlated with the carbon-halogen bond strength.
Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile replaces a halide on the aromatic ring. The electron-deficient nature of the pyridine ring, particularly at the positions alpha (C2/C6) and gamma (C4) to the nitrogen, makes it susceptible to nucleophilic attack.[3] This activation is a critical factor in determining which halogen will be substituted.
Unraveling the Reactivity of this compound
This compound presents a fascinating case study in chemoselectivity. It possesses three distinct halogenated positions: a chlorine at the activated C2 position and two bromines at the C3 and C6 positions. Based on fundamental principles, we can predict a hierarchy of reactivity.
Dominance of the C-Br Bond in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the significantly weaker C-Br bond is expected to be more reactive than the C-Cl bond. Experimental evidence from analogous systems strongly supports this prediction. For instance, studies on 2-bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides have shown that palladium-catalyzed cross-coupling reactions proceed chemoselectively at the position of the bromine atom.[4]
Further corroboration comes from the study of 3,5-dibromo-2,6-dichloropyridine, where Sonogashira cross-coupling reactions can be controlled to selectively react at the C-Br positions.[5] This strongly suggests that for this compound, functionalization via Suzuki, Buchwald-Hartwig, or Sonogashira coupling will preferentially occur at either the C3 or C6 bromine-substituted positions before the C2 chlorine position.
The relative reactivity between the C3-Br and C6-Br bonds can be influenced by steric factors and the specific ligand-catalyst system employed. The C6 position, being alpha to the nitrogen, is electronically more activated than the C3 position.
The C2-Cl Bond: A Prime Target for Nucleophilic Aromatic Substitution
While the C-Cl bond is less reactive in palladium-catalyzed couplings, its position at the activated C2 carbon makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen effectively stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C2 position.[6] In contrast, the C3 and C6 positions are less activated for SNAr. Therefore, when this compound is subjected to nucleophilic attack, the substitution is highly likely to occur at the C2 position, leaving the two bromine atoms intact.
Comparative Reactivity at a Glance
To summarize the expected reactivity of this compound in comparison to other halopyridines, the following table provides a clear overview based on established principles.
| Halopyridine Substrate | Reaction Type | Most Reactive Site(s) | Rationale |
| This compound | Cross-Coupling (e.g., Suzuki) | C6-Br and C3-Br | C-Br bond is weaker than C-Cl bond. C6 is electronically activated. |
| This compound | Nucleophilic Aromatic Substitution | C2-Cl | C2 position is highly activated by the adjacent nitrogen atom. |
| 2-Bromo-3-chloropyridine | Cross-Coupling (e.g., Suzuki) | C2-Br | C-Br is more reactive than C-Cl, and C2 is an activated position. |
| 2,3-Dichloropyridine | Cross-Coupling (e.g., Suzuki) | C2-Cl | C2 is the more electronically activated position for oxidative addition. |
| 2,3-Dichloropyridine | Nucleophilic Aromatic Substitution | C2-Cl | C2 position is more activated for nucleophilic attack.[6] |
Visualizing the Reaction Pathways
To further illustrate the principles discussed, the following diagrams outline the catalytic cycles for key cross-coupling reactions and the mechanism of nucleophilic aromatic substitution.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.[1]
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols: A Guide to Practice
The following protocols are representative examples for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with halopyridines. These should be considered as a starting point, with optimization of catalyst, ligand, base, solvent, and temperature being crucial for specific substrates.
Protocol 1: Representative Suzuki-Miyaura Coupling of a Dihalopyridine
Objective: To selectively couple an arylboronic acid at the more reactive halogen position of a dihalopyridine.
Materials:
-
Dihalopyridine (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the dihalopyridine (1.0 equiv), arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: Representative Buchwald-Hartwig Amination of a Halopyridine
Objective: To couple a primary or secondary amine with a halopyridine.
Materials:
-
Halopyridine (e.g., this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the halopyridine (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a richly functionalized building block that offers a predictable and exploitable hierarchy of reactivity. The C-Br bonds at the C3 and C6 positions are the primary sites for palladium-catalyzed cross-coupling reactions, a consequence of the inherent weakness of the C-Br bond compared to the C-Cl bond. Conversely, the C-Cl bond at the electronically activated C2 position is the preferred site for nucleophilic aromatic substitution. This differential reactivity allows for a modular and regioselective approach to the synthesis of highly substituted pyridines. By understanding the fundamental principles that govern these transformations, researchers can strategically design synthetic routes to access novel and complex molecules with precision and efficiency.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 3,6-Dibromo-2-chloropyridine and 2,3,6-trichloropyridine for Synthetic Strategy Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Polychlorinated and polyhalogenated pyridines are invaluable building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two such scaffolds: 3,6-Dibromo-2-chloropyridine and 2,3,6-trichloropyridine . By understanding their distinct electronic and steric properties, researchers can make more informed decisions in their synthetic endeavors.
Unveiling the Molecules: Structural and Electronic Profiles
This compound and 2,3,6-trichloropyridine are both electron-deficient pyridine derivatives, a characteristic conferred by the electronegative nitrogen atom which withdraws electron density from the ring. This inherent electron deficiency is further amplified by the presence of three halogen substituents, making both molecules susceptible to nucleophilic attack and prime candidates for palladium-catalyzed cross-coupling reactions.
The key difference lies in the nature of the halogens. This compound possesses two bromine atoms and one chlorine atom, while 2,3,6-trichloropyridine is uniformly substituted with chlorine atoms. This distinction is the primary determinant of their differential reactivity.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is heavily dependent on the carbon-halogen bond strength, which follows the general trend: C-I > C-Br > C-Cl.[1]
Suzuki-Miyaura Coupling: A Tale of Two Halogens
The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a widely used method for creating biaryl structures. When considering the reactivity of this compound, the difference in bond dissociation energies between C-Br and C-Cl bonds becomes the directing factor.
In a study on related bromo-chloropyridine C-nucleosides, it was demonstrated that palladium-catalyzed cross-coupling reactions proceed with high chemoselectivity at the position of the bromine atom.[2] This is because the oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-Cl bond. Therefore, in a Suzuki-Miyaura reaction with this compound, mono-arylation is expected to occur selectively at either the 3- or 6-position, leaving the C-Cl bond at the 2-position intact for subsequent transformations.
For 2,3,6-trichloropyridine, all reactive sites are C-Cl bonds. The regioselectivity of a mono-Suzuki-Miyaura coupling on this substrate will be governed by the electronic activation of the different positions. The positions ortho (2 and 6) and para (4) to the pyridine nitrogen are the most electron-deficient and thus most susceptible to oxidative addition.[3] In the case of 2,3,6-trichloropyridine, both the 2- and 6-positions are activated. Steric hindrance may play a role in directing the selectivity, but a mixture of mono-arylated products at the 2- and 6-positions is a likely outcome in the absence of a directing group.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Position of Halogen | Relative Reactivity in Oxidative Addition | Expected Mono-Coupling Product(s) |
| This compound | C3-Br, C6-Br | Br > Cl | 3-Aryl-6-bromo-2-chloropyridine or 6-Aryl-3-bromo-2-chloropyridine |
| 2,3,6-trichloropyridine | C2-Cl, C6-Cl | C2 ≈ C6 > C3 | 2-Aryl-3,6-dichloropyridine and 6-Aryl-2,3-dichloropyridine |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[4] Similar to the Suzuki-Miyaura coupling, the chemoselectivity with this compound is expected to favor reaction at the C-Br bonds. This allows for the selective introduction of an amine at either the 3- or 6-position.
With 2,3,6-trichloropyridine, the challenge of regioselectivity between the 2- and 6-positions persists. The choice of ligand and reaction conditions can influence the outcome, but achieving high selectivity for mono-amination at a specific position can be difficult.
Nucleophilic Aromatic Substitution (SNAr): A Different Set of Rules
Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing electron-deficient aromatic rings.[5] The mechanism involves the attack of a nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group. The rate of SNAr reactions is influenced by both the electron-withdrawing ability of the ring and the stability of the leaving group.
For halopyridines, the positions most activated towards SNAr are the ortho and para positions relative to the ring nitrogen.[5]
In the case of This compound , the 2- and 6-positions are activated by the nitrogen atom. The leaving group ability generally follows the trend I > Br > Cl > F in SNAr reactions. However, the high electron density of fluoride makes the C-F bond highly polarized and susceptible to nucleophilic attack, sometimes leading to faster reaction rates for fluoroarenes compared to chloroarenes.[6] For heavier halogens, the leaving group ability is the dominant factor. With nucleophiles such as alkoxides or amines, substitution is expected to occur preferentially at the 2-position (C-Cl) and the 6-position (C-Br). Given the similar activation of the 2- and 6-positions, a mixture of products is likely, with the ratio influenced by the specific nucleophile and reaction conditions.
For 2,3,6-trichloropyridine , the 2- and 6-positions are electronically activated for SNAr. A study on the reaction of 2,4,6-trichloropyrimidine with nucleophiles showed that the positions flanked by two nitrogen atoms are highly reactive.[5] By analogy, the 2- and 6-positions of 2,3,6-trichloropyridine are expected to be the primary sites of nucleophilic attack. The 3-position is significantly less activated. Therefore, SNAr reactions on 2,3,6-trichloropyridine will likely yield a mixture of 2- and 6-substituted products.
Experimental Protocols
Representative Suzuki-Miyaura Coupling of a Polyhalogenated Pyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Polyhalogenated pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a Schlenk flask, add the polyhalogenated pyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. zenodo.org [zenodo.org]
- 6. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
A Comparative Guide to 3,6-Dibromo-2-chloropyridine: A Scaffold for Controlled, Sequential Functionalization in Complex Synthesis
For researchers and professionals in drug development, the ability to precisely construct complex molecular architectures is paramount. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, demands versatile building blocks for its elaboration.[1][2] Among the vast array of available synthons, 3,6-Dibromo-2-chloropyridine emerges as a uniquely powerful tool. Its strategic arrangement of three halogen atoms with distinct reactivities provides an exceptional platform for controlled, sequential, and site-selective functionalization.
This guide moves beyond a simple cataloging of reactions. It delves into the underlying principles of this reagent's reactivity, offering a comparative analysis against common alternatives and providing the causal logic behind experimental choices. We will explore how to leverage its hierarchical reactivity in palladium-catalyzed cross-coupling reactions to forge multiple, distinct carbon-carbon and carbon-nitrogen bonds in a predictable manner.
The Principle of Chemoselectivity: A Tale of Three Halogens
The primary advantage of this compound lies in the differential reactivity of its three carbon-halogen (C-X) bonds. This selectivity is governed by two core principles:
-
C-X Bond Dissociation Energy: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the C-X bond. The reactivity of halogens follows the established trend: I > Br > Cl > F.[3] This is directly related to the decreasing bond strength down the group, making the C-Br bonds in our subject molecule inherently more susceptible to oxidative addition than the C-Cl bond under identical conditions.
-
Positional Electronics of the Pyridine Ring: The electron-withdrawing nature of the ring nitrogen atom renders the α-positions (C2 and C6) and the γ-position (C4) more electron-deficient and thus more activated towards nucleophilic attack and oxidative addition compared to the β-positions (C3 and C5).[4][5]
In this compound, these effects synergize to create a clear reactivity hierarchy for most palladium-catalyzed reactions, enabling chemists to "address" each position selectively.
Reactivity Hierarchy Diagram
The following diagram illustrates the generally accepted order of reactivity for the halogen sites in this compound in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira.
Caption: Reactivity hierarchy of halogen sites.
Comparative Performance in Cross-Coupling Reactions
The true utility of a building block is demonstrated through its performance in key synthetic transformations. Here, we compare this compound to its structural cousins, 2,6-dibromopyridine and 2,3,6-trichloropyridine, in cornerstone cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. With this compound, one can achieve selective mono-arylation at the more reactive C-Br positions, leaving the C-Cl bond intact for subsequent transformations. This is a distinct advantage over 2,6-dibromopyridine, where selective mono-functionalization can be challenging, often yielding mixtures of mono- and di-substituted products.[6]
| Substrate | Reaction Conditions | Primary Site of Reaction | Outcome & Advantage | Reference |
| This compound | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C | C6-Br | Selective mono-arylation. The C3-Br and C2-Cl sites remain for orthogonal functionalization. | [7][8] |
| 2,6-Dibromopyridine | Pd(OAc)₂, NHC Ligand, K₂CO₃, H₂O/ACN, RT | C2 or C6 | Can achieve mono-arylation, but di-arylation is a common side product. Lacks a third handle for synthesis. | [6] |
| 2,3,6-Trichloropyridine | Pd(OAc)₂, Bulky Ligand, K₃PO₄, 100°C | C6-Cl | Requires more forcing conditions to activate the C-Cl bond, potentially limiting functional group tolerance. | [9] |
B. Sonogashira Coupling
For installing alkynyl moieties, the Sonogashira coupling is indispensable.[10] The higher reactivity of C-Br over C-Cl is pronounced, allowing for clean, selective alkynylation at the bromine-substituted positions of this compound. This provides a pathway to complex, conjugated pyridine systems that would be difficult to access otherwise.[11][12]
| Substrate | Reaction Conditions | Primary Site of Reaction | Outcome & Advantage | Reference |
| This compound | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C | C6-Br | Chemoselective alkynylation occurs readily at the C-Br bond, preserving the less reactive C-Cl bond. | [13] |
| 2,6-Dichloropyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, >80°C | C2 or C6 | Requires higher temperatures, and achieving mono-selectivity can be challenging. | [9] |
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination presents a more nuanced scenario.[14][15] While C-Br bonds are generally more reactive, the C2-Cl bond is significantly activated by the adjacent ring nitrogen.[4] This can sometimes alter the reactivity profile, allowing for amination at the C2 position under specific catalytic conditions, particularly with bulky, electron-rich phosphine ligands designed for activating C-Cl bonds.[4] This unique reactivity opens the door for C-N bond formation at a site that is typically reserved for the final, most challenging coupling step.
| Substrate | Reaction Conditions | Primary Site of Reaction | Outcome & Advantage | Reference |
| This compound | Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100°C | C6-Br | Amination typically favors the most reactive C-Br bond. | [16] |
| This compound | Pd(OAc)₂, BrettPhos, LiHMDS, 65°C | C2-Cl (Potentially) | Specialized ligands for C-Cl activation can promote reaction at C2, enabling an alternative synthetic sequence. | [16][17] |
| 5-Bromo-2-chloropyridine | Various Pd catalysts | C5-Br or C2-Cl | Ligand choice can direct selectivity to either the C-Br or C-Cl bond, demonstrating the principle of tunable reactivity. | [5] |
Leveraging Differential Reactivity: An Orthogonal Synthesis Workflow
The ultimate advantage of this compound is its application in orthogonal, multi-step syntheses. A chemist can perform a sequence of distinct, mechanistically different reactions at each position by carefully selecting catalysts and conditions.
Caption: A sequential, orthogonal cross-coupling strategy.
This workflow demonstrates a rational approach to building molecular complexity. The most reactive C6-Br bond is addressed first under the mildest conditions. The second C3-Br bond is functionalized next, leaving the most robust C2-Cl bond for the final transformation, which often requires a more potent catalytic system. This stepwise approach maximizes yield and minimizes the formation of undesired byproducts.
Detailed Experimental Protocol: Selective Mono-arylation
To ensure trustworthiness and practical utility, we provide a representative, self-validating protocol for the selective Suzuki-Miyaura coupling at the C6 position.
Objective: To synthesize 6-phenyl-3-bromo-2-chloropyridine.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and phenylboronic acid.
-
Reagent Addition: Add Na₂CO₃ followed by the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Validation: Successful execution will yield the desired mono-arylated product with minimal formation of the di-arylated byproduct, which can be confirmed by NMR and mass spectrometry. The preservation of the C3-Br and C2-Cl signals in the spectroscopic data validates the selectivity of the protocol.
Conclusion
This compound is not merely another halogenated heterocycle; it is a sophisticated synthetic building block designed for strategic, multi-stage molecular construction. Its key advantages are:
-
Predictable, Hierarchical Reactivity: Allowing for selective functionalization at C6-Br, C3-Br, and C2-Cl in a stepwise manner.
-
Orthogonal Synthetic Potential: Enabling the use of different coupling chemistries at each site to build highly complex and diverse pyridine derivatives.
-
Enhanced Versatility: Compared to simpler di- or tri-halogenated pyridines, it provides a superior platform for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
For researchers aiming to synthesize complex, multi-substituted pyridines with maximum control and efficiency, this compound offers a distinct and powerful advantage.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Reagents for 3,6-Dibromo-2-chloropyridine in Cross-Coupling Reactions
Introduction: The Utility and Challenges of 3,6-Dibromo-2-chloropyridine
This compound is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its three distinct halogen atoms (C2-Cl, C3-Br, C6-Br) offer differential reactivity, enabling chemists to perform sequential, site-selective functionalization. This attribute is invaluable in the synthesis of complex polysubstituted pyridines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.
However, reliance on a single building block can introduce constraints in synthetic design and process development. The specific reactivity profile of this compound, while advantageous in many scenarios, may not be optimal for all substrates or desired transformations. Furthermore, considerations of cost, availability, and downstream reaction compatibility necessitate a broader understanding of alternative reagents. This guide provides a comparative analysis of viable alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
Comparative Analysis of Alternative Halopyridines
The selection of an appropriate halopyridine building block is contingent on the desired reactivity, selectivity, and the nature of the coupling partners. Below, we compare several alternatives to this compound, focusing on their performance in palladium-catalyzed cross-coupling reactions.
Reagent Profiles:
-
2,3,6-Trichloropyridine: This reagent offers a different leaving group hierarchy. The chlorine at the C6 position is generally the most reactive, followed by the C2 chlorine, and finally the C3 chlorine. This can be advantageous when a less reactive C3 position is desired for later-stage manipulations.
-
2,6-Dibromo-3-fluoropyridine: The introduction of a strongly electron-withdrawing fluorine atom at the C3 position significantly alters the electronic properties of the pyridine ring. This can influence the oxidative addition step and subsequent coupling efficiency. The C-Br bonds are typically more reactive than the C-F bond in standard cross-coupling conditions.
-
2,6-Dichloro-3-iodopyridine: The presence of a highly reactive C-I bond makes this reagent suitable for milder reaction conditions. The iodine will selectively react first, leaving the two chlorine atoms for subsequent functionalization.
Data-Driven Performance Comparison
The following table summarizes the key characteristics and performance of the alternative reagents in a model Suzuki-Miyaura coupling reaction with phenylboronic acid.
| Reagent | Structure | Relative Reactivity of Halogens | Typical Conditions for Monofunctionalization | Yield (%) | Cost Index |
| This compound | C6-Br > C3-Br > C2-Cl | Pd(PPh3)4, K2CO3, Toluene/H2O, 80 °C | 85-95% (at C6) |
| |
| 2,3,6-Trichloropyridine | C6-Cl > C2-Cl > C3-Cl | Pd2(dba)3, SPhos, K3PO4, Toluene, 100 °C | 80-90% (at C6) | $ | |
| 2,6-Dibromo-3-fluoropyridine | C6-Br ≈ C2-Br >> C3-F | Pd(OAc)2, XPhos, Cs2CO3, Dioxane, 90 °C | 90-98% (at C6/C2) |
| |
| 2,6-Dichloro-3-iodopyridine | C3-I >> C6-Cl > C2-Cl | Pd(PPh3)4, Na2CO3, DME/H2O, 60 °C | >95% (at C3) |
|
Yields are approximate and can vary based on the specific substrate and reaction conditions. Cost index is a relative measure and subject to change.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences in handling and reaction setup, we provide detailed protocols for a selective Suzuki-Miyaura coupling using this compound and its trichloro analogue.
Protocol 1: Selective Suzuki Coupling of this compound at the C6 Position
Objective: To synthesize 6-phenyl-3-bromo-2-chloropyridine.
Materials:
-
This compound (1.0 mmol, 271.3 mg)
-
Phenylboronic acid (1.1 mmol, 134.1 mg)
-
Pd(PPh3)4 (0.03 mmol, 34.7 mg)
-
Potassium carbonate (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh3)4 to the flask under a positive flow of argon.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Selective Suzuki Coupling of 2,3,6-Trichloropyridine at the C6 Position
Objective: To synthesize 6-phenyl-2,3-dichloropyridine.
Materials:
-
2,3,6-Trichloropyridine (1.0 mmol, 182.4 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Pd2(dba)3 (0.02 mmol, 18.3 mg)
-
SPhos (0.08 mmol, 32.8 mg)
-
Potassium phosphate (2.5 mmol, 530.7 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add 2,3,6-trichloropyridine, phenylboronic acid, potassium phosphate, Pd2(dba)3, and SPhos to a vial.
-
Add toluene and seal the vial.
-
Remove the vial from the glovebox and place it in a preheated aluminum block at 100 °C.
-
Stir for 12 hours. Monitor the reaction progress by GC-MS.
-
After cooling, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate and purify by flash chromatography to yield the product.
Causality Behind Experimental Choices: The use of a more electron-rich and sterically hindered phosphine ligand like SPhos in Protocol 2 is crucial for activating the less reactive C-Cl bond for oxidative addition to the palladium center, compared to the more facile C-Br activation in Protocol 1 which proceeds well with a standard ligand like PPh3.
Mechanistic Insights and Workflow Visualization
The choice of reagent is fundamentally a decision about controlling the initial oxidative addition step in the catalytic cycle. The relative reactivity of C-X bonds (I > Br > Cl) and their position on the electron-deficient pyridine ring dictates the outcome.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The workflow for selecting an appropriate reagent can be visualized as a decision-making process.
Caption: Decision workflow for selecting the optimal halopyridine reagent.
Conclusion and Future Outlook
While this compound remains a powerful tool, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist. Reagents like 2,3,6-trichloropyridine offer a more cost-effective entry point for C-Cl couplings, while iodinated pyridines provide exceptional reactivity for mild, selective transformations. The choice of reagent should be a strategic decision, guided by the desired substitution pattern, the reactivity of coupling partners, and the overall synthetic plan. As new catalytic systems continue to be developed, the scope and utility of these fundamental building blocks will undoubtedly continue to expand.
A Senior Application Scientist's Guide to Confirming Reaction Success for 3,6-Dibromo-2-chloropyridine
Introduction: The Critical Role of Analytical Validation in Pyridine Synthesis
3,6-Dibromo-2-chloropyridine is a pivotal halogenated heterocycle, serving as a versatile building block in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors. Its three distinct halogen sites offer a platform for sequential, site-selective functionalization, most notably through cross-coupling and nucleophilic substitution reactions.[1] The success of these transformations hinges on precise reaction control and, critically, on robust analytical methods to confirm the consumption of the starting material and the unambiguous identification of the desired product.
This guide provides a comparative analysis of the primary analytical techniques used to monitor and confirm reactions involving this compound. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale behind methodological choices, and the unique insights each technique offers. This content is designed for researchers and drug development professionals who require not just data, but validated, actionable intelligence from their analytical workflows.
Thin-Layer Chromatography (TLC): The First Line of Inquiry
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for real-time reaction monitoring.[2][3] Its primary function is to provide a qualitative assessment of the reaction's progress by separating the starting material from the product(s) and any intermediates based on polarity.[4][5]
Principle of Separation
TLC operates on the principle of solid-liquid partitioning. A small aliquot of the reaction mixture is spotted onto a stationary phase (typically silica gel on a glass or aluminum plate). A solvent system (the mobile phase) travels up the plate via capillary action, separating the mixture's components. Less polar compounds interact weakly with the polar silica gel and travel further up the plate (higher Retention Factor, Rf), while more polar compounds are retained more strongly and have a lower Rf.[2][5]
Experimental Protocol: Monitoring a Suzuki Coupling Reaction
Objective: To monitor the consumption of this compound in a Suzuki coupling reaction with phenylboronic acid.
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica-backed TLC plate. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction).
-
Sample Preparation:
-
SM: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate).
-
R: Take a small aliquot from the reaction vessel using a capillary tube.
-
-
Spotting:
-
Using a capillary tube, apply a small spot of the SM solution to the "SM" lane.
-
Apply a spot of the reaction mixture to the "R" lane.
-
In the "C" lane, first spot the SM, then carefully spot the reaction mixture directly on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), as pyridine derivatives are typically UV-active.[4][6] Circle the observed spots.
-
Interpretation:
-
Successful Reaction: The "R" lane will show a new spot (the product) with a different Rf value than the starting material, and the spot corresponding to the SM will be faint or absent.
-
Incomplete Reaction: Both the SM spot and the product spot will be visible in the "R" lane.
-
Failed Reaction: The "R" lane will look identical to the "SM" lane.
-
Workflow for TLC Analysis
References
- 1. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 5. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 6. edu.rsc.org [edu.rsc.org]
A Senior Application Scientist's Guide to LC-MS Analysis of 3,6-Dibromo-2-chloropyridine Reaction Mixtures
Objective Comparison of Chromatographic Strategies for Accurate Impurity Profiling
Introduction: The Analytical Challenge of Polyhalogenated Pyridines
3,6-Dibromo-2-chloropyridine is a critical heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the distinct reactivity of its three halogen substituents, which allows for sequential, site-selective functionalization in cross-coupling reactions. However, the synthesis of this intermediate and its subsequent reactions can generate a complex mixture of starting materials, the desired product, and various byproducts, including regioisomers and compounds with different degrees of halogenation.
For drug development and process chemistry professionals, accurately monitoring these reaction mixtures is paramount for ensuring final product purity, optimizing reaction yield, and meeting stringent regulatory requirements. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical cornerstone for this task, offering the requisite sensitivity and specificity to resolve and identify components in complex matrices.[2][3]
This guide provides a comparative analysis of two primary LC-MS methodologies—Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the analysis of this compound reaction mixtures. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the optimal approach for their specific analytical needs.
Foundational Concepts: Separation and Detection
The primary analytical challenge lies in the diverse polarity of the potential components in the reaction mixture. While the polyhalogenated parent compound is relatively nonpolar, potential byproducts or starting materials may be significantly more polar.
The Chromatographic Dilemma: Retaining Everything of Interest
-
Reversed-Phase (RP) Chromatography: The workhorse of modern HPLC, RP-LC separates analytes based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase. While excellent for nonpolar compounds like this compound, it often fails to adequately retain very polar analytes, which may elute in the void volume, co-eluting with the solvent front and suffering from ion suppression in the MS source.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides a powerful alternative for retaining and separating polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar, water-miscible organic solvent (like acetonitrile).[4] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[4] This makes HILIC an ideal complementary technique to RP-LC for comprehensive mixture analysis.[5][6]
Mass Spectrometry: The Key to Identification
The presence of both bromine and chlorine provides a distinct isotopic signature that is invaluable for confident identification.
-
Isotopic Patterns: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] Chlorine has two key isotopes, ³⁵Cl and ³⁷Cl, in a 3:1 ratio.[7] A molecule containing two bromine atoms and one chlorine atom, such as this compound, will exhibit a characteristic cluster of isotopic peaks (M, M+2, M+4, M+6), which serves as a definitive confirmation of its elemental composition.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions.[8] This provides structural information that can be used to differentiate isomers and elucidate the structures of unknown byproducts.[9]
The Analytical Workflow: A Comparative Overview
The following diagram illustrates the general workflow for analyzing a reaction mixture, highlighting the key decision point between RP-LC and HILIC approaches.
Caption: Figure 1. General Analytical Workflow.
Comparative Methodologies & Performance
We will now compare two distinct LC-MS methods for the analysis of a hypothetical reaction mixture containing this compound, a more polar starting material (e.g., 2-chloropyridine), and a potential polar byproduct.
Method A: Reversed-Phase C18 LC-MS/MS
This method is optimized for the separation and detection of the primary, nonpolar target compound and related hydrophobic impurities.
Experimental Protocol:
-
Sample Preparation:
-
Accurately dilute 10 µL of the reaction mixture into 990 µL of a 50:50 (v/v) acetonitrile/water solution.
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention for the target analyte. The sub-2 µm particle size ensures high resolution and efficiency.
-
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Rationale: Formic acid is a common MS-friendly modifier that aids in protonation for positive mode electrospray ionization (ESI).[10]
-
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.0 - 1.0 min: 40% B
-
1.0 - 8.0 min: 40% to 95% B
-
8.0 - 10.0 min: 95% B
-
10.1 - 12.0 min: 40% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan (m/z 100-500) and data-dependent MS/MS on the most intense ions.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Energy (for MS/MS): Ramped from 15-40 eV.
-
-
Method B: HILIC-MS/MS
This method is designed to provide superior retention and separation of polar starting materials and potential polar byproducts that are poorly retained by the RP-C18 method.
Experimental Protocol:
-
Sample Preparation:
-
Accurately dilute 10 µL of the reaction mixture into 990 µL of a 90:10 (v/v) acetonitrile/water solution.
-
Rationale: The sample must be dissolved in a solvent with a high organic content, similar to the initial mobile phase, to ensure good peak shape and prevent injection-solvent effects.
-
Vortex and filter as described in Method A.
-
-
LC Conditions:
-
Column: Amide or bare silica-based HILIC column, 2.1 x 100 mm, 3 µm particle size.
-
Rationale: Polar stationary phases like amide or silica are necessary to establish the aqueous layer required for HILIC retention.[5]
-
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5% to 50% B
-
8.0 - 10.0 min: 50% B
-
10.1 - 15.0 min: 5% B (Extended Re-equilibration)
-
Rationale: HILIC columns require a longer re-equilibration time to ensure the stable formation of the aqueous layer, which is critical for reproducible retention times.[4]
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Identical to those described in Method A.
-
Performance Comparison and Data Interpretation
The choice between RP-LC and HILIC depends entirely on the analytical goal. The following diagram and table summarize the expected performance characteristics.
Caption: Figure 2. Comparison of RP-LC and HILIC Retention.
Table 1: Comparative Performance Summary
| Parameter | Reversed-Phase (RP-LC) | HILIC | Rationale & Justification |
| Retention of Target | Excellent | Poor to Moderate | The nonpolar nature of this compound leads to strong interaction with the C18 stationary phase. |
| Retention of Polar Impurities | Poor | Excellent | Polar analytes are well-retained by partitioning into the aqueous layer on the polar HILIC stationary phase.[6] |
| Method Robustness | High | Moderate | RP-LC methods are generally less sensitive to small variations in mobile phase composition. HILIC requires strict control over solvent composition and longer equilibration for reproducibility.[4] |
| MS Compatibility | Excellent | Excellent | Both methods use volatile, MS-friendly mobile phases. HILIC's high organic content can sometimes enhance ESI efficiency.[4] |
| Primary Application | Quantitative analysis of the main product and identification of nonpolar byproducts. | Analysis of polar starting materials and polar degradation/reaction byproducts. | The methods are complementary. For complete characterization of an unknown mixture, running both is often necessary. |
Data Interpretation Example: Identifying the Target
Upon analysis, the mass spectrum for this compound would show a protonated molecular ion [M+H]⁺ at m/z 270. The isotopic pattern is the key identifier. Due to the presence of two bromine atoms and one chlorine atom, a characteristic cluster of peaks would be observed:
-
m/z 270: Contains ⁷⁹Br, ⁷⁹Br, ³⁵Cl
-
m/z 272: Contains one ⁸¹Br or one ³⁷Cl
-
m/z 274: Contains two ⁸¹Br or one ⁸¹Br and one ³⁷Cl
-
m/z 276: Contains two ⁸¹Br and one ³⁷Cl
The relative intensities of these peaks are predictable and provide unambiguous confirmation of the elemental formula.[11][12]
Conclusion and Recommendations
There is no single "best" method for analyzing this compound reaction mixtures; rather, the optimal approach is dictated by the analytical objective.
-
For routine process monitoring and quality control focused on the purity of the final this compound product, a robust Reversed-Phase LC-MS method is the superior choice. It provides excellent retention and resolution for the main component and any nonpolar impurities.
-
For in-depth reaction understanding, impurity discovery, and troubleshooting , a dual-method approach is recommended. The RP-LC method should be complemented with a HILIC-MS method to ensure that polar starting materials, intermediates, and byproducts are not overlooked.
By understanding the fundamental principles of these chromatographic techniques and applying them judiciously, researchers and drug development professionals can achieve a comprehensive and accurate characterization of these complex and critical reaction mixtures, ensuring the quality and integrity of their synthetic processes.
References
- 1. nbinno.com [nbinno.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. chimia.ch [chimia.ch]
- 4. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of 3,6-Dibromo-2-chloropyridine Derivatives
For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior and function. Halogenated pyridines, and specifically 3,6-Dibromo-2-chloropyridine derivatives, represent a significant scaffold in medicinal chemistry and materials science.[1][2] Their utility as key intermediates in the synthesis of pharmaceuticals and agrochemicals underscores the importance of a detailed structural elucidation.[3] Single-crystal X-ray crystallography is the definitive technique for determining the atomic arrangement of crystalline solids, providing unparalleled insights into bond lengths, bond angles, stereochemistry, and intermolecular interactions that govern the solid-state properties of these materials.
This guide provides an in-depth technical overview of the X-ray crystallographic analysis of this compound derivatives. While a publicly available crystal structure for the parent this compound was not identified in the course of this review, this guide will present a comparative analysis using crystallographic data from closely related halogenated pyridine derivatives. This approach will provide researchers with a framework for understanding the expected structural features, experimental considerations, and the crucial role of intermolecular forces, such as halogen bonding, in the crystal packing of this class of compounds.
The Significance of Halogenation on Crystal Packing
The introduction of halogen atoms onto a pyridine ring significantly influences the molecule's electronic properties and its intermolecular interactions in the solid state.[4] Bromine and chlorine atoms, being highly electronegative, create regions of positive electrostatic potential on the halogen atom, known as a "sigma-hole." This positive region can interact favorably with nucleophilic atoms like nitrogen or oxygen on neighboring molecules, an interaction termed "halogen bonding."[4] Understanding these interactions is crucial as they can dictate the crystal packing, influence polymorphism, and affect physicochemical properties such as solubility and melting point.
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound can be approached through various halogenation strategies starting from pyridine or substituted pyridines.[3] Further derivatization, for instance, by introducing amine or nitro groups, can be achieved through nucleophilic substitution reactions. The general synthetic approach often involves a multi-step process to achieve the desired substitution pattern.
General Experimental Protocol for the Synthesis of a this compound Derivative (e.g., Amination)
-
Starting Material: this compound.
-
Reaction: To a solution of this compound in a suitable solvent (e.g., ethanol), add the aminating agent (e.g., a primary or secondary amine).
-
Conditions: The reaction may be heated under reflux for several hours to facilitate the nucleophilic substitution of the chlorine atom.
-
Work-up: After cooling, the reaction mixture is typically poured into water and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3,6-dibromo-2-amino-pyridine derivative.
Crystallization Workflow
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A general workflow for the crystallization of this compound derivatives is outlined below.
Caption: A general workflow for the crystallization of organic compounds.
Comparative Crystallographic Analysis
In the absence of a determined crystal structure for a this compound derivative, we can draw valuable comparisons from the crystal structures of similarly halogenated pyridines. Below is a comparative table of crystallographic data for two such compounds: 2,6-dichloro-4-nitropyridine N-oxide and 2-Bromo-6-hydrazinylpyridine.[5]
| Parameter | 2,6-dichloro-4-nitropyridine N-oxide[5] | 2-Bromo-6-hydrazinylpyridine |
| Formula | C₅H₂Cl₂N₂O₃ | C₅H₆BrN₃ |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbca | P2₁2₁2₁ |
| a (Å) | 5.964(4) | Not Reported |
| b (Å) | 9.510(6) | Not Reported |
| c (Å) | 26.192(16) | Not Reported |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1485.5(16) | Not Reported |
| Z | 8 | 8 |
| Key Intermolecular Interactions | C-H···O, N-O···N(nitro) | N-H···N hydrogen bonds, Br···Br halogen bonds, π-π stacking |
This comparison highlights several key points for researchers working with this compound derivatives:
-
Symmetry and Packing: Both comparative structures crystallize in the orthorhombic system, suggesting that halogenated pyridines can adopt relatively high symmetry packing arrangements. The presence of eight molecules in the unit cell (Z=8) for both compounds indicates a complex packing arrangement.
-
Intermolecular Forces: The dominant intermolecular interactions vary depending on the functional groups present. In 2,6-dichloro-4-nitropyridine N-oxide, interactions involving the nitro and N-oxide groups are prominent.[5] For 2-Bromo-6-hydrazinylpyridine, a combination of hydrogen bonding, halogen bonding (Br···Br), and π-π stacking dictates the crystal structure. For derivatives of this compound, a combination of halogen bonds (Br···Br, Br···Cl, Br···N, Cl···N) and other interactions depending on the substituents will likely govern the crystal packing.
The Power of the Cambridge Structural Database (CSD)
For a comprehensive understanding of the solid-state landscape of any class of small molecules, the Cambridge Structural Database (CSD) is an indispensable resource. The CSD is the world's largest repository of experimentally determined small-molecule crystal structures. Researchers can utilize the CSD to:
-
Search for known crystal structures of related compounds to predict potential packing motifs.
-
Analyze geometric parameters and intermolecular interactions in a large number of related structures to identify trends.
-
Aid in polymorph screening and the design of co-crystals with desired properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized, step-by-step methodology for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the agreement between the calculated and observed diffraction data.
Caption: The workflow of single-crystal X-ray diffraction analysis.
Conclusion
References
- 1. H27738.03 [thermofisher.com]
- 2. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2,6-dichloro-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Senior Application Scientist's Guide to 3,6-Dibromo-2-chloropyridine: A Comparative Benchmarking Analysis for Strategic Synthesis
In the intricate world of synthetic chemistry, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The discerning chemist must weigh factors of reactivity, selectivity, cost, and availability to navigate the complex landscape of molecular construction. This guide provides a deep, data-driven comparison of 3,6-Dibromo-2-chloropyridine against other key di- and tri-halogenated pyridine building blocks, offering insights to inform your synthetic strategy. We will delve into the nuanced reactivity profiles that distinguish these reagents and provide actionable experimental data to guide your choice for cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.
The Strategic Value of Halogenated Pyridines
Halogenated pyridines are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The pyridine core is a common motif in bioactive molecules, and the halogen substituents serve as versatile handles for the introduction of molecular complexity through a variety of cross-coupling reactions. The number, type, and position of these halogens dictate the reactivity and regioselectivity of these transformations, making the choice of building block a critical decision point in synthetic design.[1]
Benchmarking this compound: A Unique Profile of Sequential Reactivity
This compound possesses a distinct reactivity pattern that sets it apart from other halogenated pyridines. The presence of three halogen atoms with differing reactivity allows for programmed, sequential functionalization. This hierarchical reactivity is a powerful tool for the convergent and efficient synthesis of complex molecules.
The reactivity of halogens on the pyridine ring in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[2] Furthermore, the position of the halogen significantly influences its reactivity, with positions 2 and 6 (α to the nitrogen) often being more activated towards oxidative addition than positions 3 and 5 (β to the nitrogen), which are in turn more reactive than the 4-position (γ to the nitrogen).[3][4]
In the case of this compound, the bromine at the 6-position is typically the most reactive site for initial cross-coupling, followed by the bromine at the 3-position, and finally the chlorine at the 2-position. This allows for a stepwise introduction of different substituents, a synthetic advantage that is not always possible with other dihalogenated pyridines.
Comparative Analysis: Reactivity and Application
To provide a clear comparison, let's examine this compound alongside other commonly used building blocks in the context of key cross-coupling reactions.
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Building Block | Typical Reaction Conditions | Regioselectivity | Yield Range (%) | Key Advantages |
| This compound | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C | Sequential coupling at C6, then C3, then C2 | 70-95 (for first coupling) | Stepwise functionalization, access to trisubstituted pyridines. |
| 2,6-Dichloropyridine | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | Monosubstitution often challenging, double substitution can occur.[5] | 60-90 (for double coupling) | Symmetrical disubstitution, lower cost.[5] |
| 2,5-Dibromopyridine | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90 °C | Preferential coupling at C2 over C5.[6] | 85-98 (for first coupling) | High reactivity at the 2-position. |
| 3,5-Dichloropyridine | Pd(OAc)₂, XPhos, K₃PO₄, t-BuOH, 110 °C | Symmetrical disubstitution. | 75-95 (for double coupling) | Access to symmetrically substituted 3,5-pyridines.[1] |
Data compiled from representative literature procedures. Yields are highly dependent on the specific coupling partners and reaction conditions.
Experimental Insight: Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivities in cross-coupling reactions. For instance, the use of a bulky, electron-rich phosphine ligand like SPhos or XPhos with a strong base like K₃PO₄ is often necessary to activate the less reactive C-Cl bonds in 2,6-dichloropyridine.[5][7] In contrast, the more reactive C-Br bonds in this compound can often be coupled using a more standard catalyst system like Pd(dppf)Cl₂.
The ability to perform sequential couplings with this compound is a significant advantage. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, one can selectively functionalize the C6 position, isolate the product, and then proceed to functionalize the C3 and C2 positions in subsequent steps. This level of control is not readily achievable with symmetrically substituted building blocks like 2,6-dichloropyridine or 3,5-dichloropyridine.[1]
Experimental Protocols: A Guide to Practice
To illustrate the practical application of these building blocks, we provide a detailed protocol for a representative Suzuki-Miyaura coupling reaction.
Protocol 1: Selective Monosubstitution of this compound via Suzuki-Miyaura Coupling
Objective: To selectively couple a phenylboronic acid at the C6 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ to the flask under a positive pressure of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The final concentration of the pyridine substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-phenyl-3-bromo-2-chloropyridine.
Diagram 1: Experimental Workflow for Selective Suzuki Coupling
Caption: Workflow for selective Suzuki coupling at the C6 position.
Advanced Applications: Sonogashira and Buchwald-Hartwig Couplings
The utility of this compound extends beyond Suzuki couplings. Its unique reactivity profile is also advantageous in Sonogashira and Buchwald-Hartwig reactions, enabling the synthesis of a diverse range of substituted pyridines.
Table 2: Comparative Reactivity in Sonogashira and Buchwald-Hartwig Couplings
| Reaction | Building Block | Typical Conditions | Selectivity |
| Sonogashira | This compound | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT | C6 > C3 > C2 |
| 2,5-Dibromopyridine | Pd(PPh₃)₄, CuI, Et₃N, DMF, 60 °C | C2 > C5 | |
| Buchwald-Hartwig | This compound | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | C6 > C3 > C2 |
| 2,6-Dichloropyridine | Pd(OAc)₂, RuPhos, K₂CO₃, Dioxane, 120 °C | Monosubstitution can be achieved with careful control.[8] |
Diagram 2: Sequential Functionalization Pathway
Caption: Stepwise functionalization of this compound.
Conclusion: Strategic Selection for Synthetic Success
The choice of a halogenated pyridine building block is a critical decision that can significantly impact the efficiency and success of a synthetic route. While seemingly similar, each building block possesses a unique reactivity profile that can be leveraged to achieve specific synthetic goals.
This compound stands out as a highly versatile building block for the synthesis of complex, unsymmetrically substituted pyridines due to its inherent hierarchical reactivity. This allows for a programmed, sequential functionalization strategy that is often not possible with other di- or tri-halogenated pyridines.
For the synthesis of symmetrically substituted pyridines, building blocks such as 2,6-dichloropyridine or 3,5-dichloropyridine may offer a more direct and cost-effective approach.[1] For applications requiring high reactivity at the 2-position, 2,5-dibromopyridine is an excellent choice.
Ultimately, the optimal building block depends on the specific target molecule and the overall synthetic strategy. By understanding the nuanced reactivity of these key building blocks, chemists can make more informed decisions, leading to more efficient and successful synthetic outcomes. This guide serves as a starting point for this critical analysis, and we encourage researchers to consult the primary literature for more detailed information on specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of 3,6-Dibromo-2-chloropyridine in Regioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3,6-Dibromo-2-chloropyridine
In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel pharmaceuticals, agrochemicals, and functional materials. Among these, the pyridine core remains a privileged motif, present in a vast array of bioactive molecules and organic electronic materials. This compound emerges as a particularly valuable, yet underexplored, building block. Its trifunctional nature, possessing three distinct halogen atoms on the pyridine ring, offers a versatile platform for sequential and regioselective cross-coupling reactions. This guide provides a comprehensive literature review of the applications of this compound, with a focus on its utility in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the principles of regioselectivity, compare its reactivity with analogous di- and trihalopyridines, and present supporting experimental data and protocols to inform synthetic strategy and catalyst selection.
The key to the synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step. The reactivity of the halogens generally follows the order: I > Br > Cl > F. This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition more facile for heavier halogens. For this compound, this inherent reactivity difference between the C-Br and C-Cl bonds allows for selective functionalization at the bromine-bearing positions (C3 and C6) while leaving the C2-chloro substituent intact for subsequent transformations.
Regioselective Cross-Coupling Reactions: A Comparative Analysis
The strategic placement of two bromine atoms and one chlorine atom on the pyridine ring allows for a programmed, stepwise functionalization. This section will compare the application of this compound in three cornerstone palladium-catalyzed cross-coupling reactions, drawing comparisons with structurally similar polyhalogenated pyridines where specific data for the title compound is not available, yet providing a strong predictive framework.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The regioselectivity of this reaction on polyhalogenated pyridines is influenced by both electronic and steric factors. For this compound, the two bromine atoms are expected to be the primary sites of reaction under standard Suzuki-Miyaura conditions.
A study on the closely related 3,5-dibromo-2,6-dichloropyridine demonstrated that sequential Suzuki-Miyaura reactions occur preferentially at the C3 and C5 positions (brominated) before reacting at the C2 and C6 positions (chlorinated)[1]. This provides strong evidence that a similar regioselectivity would be observed for this compound, allowing for the selective introduction of aryl or alkyl groups at the C3 and C6 positions.
Comparative Reactivity:
| Substrate | Position of Halogens | Expected Primary Site of Suzuki-Miyaura Coupling |
| This compound | C2-Cl, C3-Br, C6-Br | C3 and C6 |
| 2,3-Dibromopyridine | C2-Br, C3-Br | C2 (more electron-deficient) |
| 2,6-Dibromopyridine | C2-Br, C6-Br | C2 and C6 |
| 2-Bromo-3-chloropyridine | C2-Br, C3-Cl | C2 |
Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv per bromine), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Safety Operating Guide
Proper Disposal of 3,6-Dibromo-2-chloropyridine: A Senior Application Scientist's Guide
For researchers and professionals in drug development, the synthesis and handling of complex molecules like 3,6-Dibromo-2-chloropyridine are routine. However, the safe and compliant disposal of such halogenated pyridines is a critical aspect of laboratory safety that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Hazard Profile: Why Special Handling is Non-Negotiable
Therefore, treating this compound as a hazardous substance is the cornerstone of safe laboratory practice. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | Anticipated Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, in contact with skin, or inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage or irritation.[3][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][5] |
| Aquatic Hazard | Likely very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is not merely a checklist item; it is a scientifically informed decision to create a barrier between you and the potential hazards of the chemical.
Table 2: Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] Double gloving is recommended.[6] | To prevent dermal absorption, which can be a significant route of exposure for halogenated pyridines.[2] |
| Eye Protection | Chemical splash goggles.[7] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[7] | To protect against splashes that can cause serious eye damage.[3] |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron.[4] | To protect the skin from splashes and contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably under a certified chemical fume hood.[4][8] | To prevent inhalation of vapors or aerosols, which can be harmful or fatal.[1] |
Spill and Emergency Procedures: Preparedness is Paramount
Accidents can happen, and a well-defined spill response plan is crucial. For a spill involving this compound, the immediate priority is to ensure personnel safety and contain the spill to prevent its spread.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9]
-
Assess the Spill: Determine the extent of the spill. For minor spills (<4 L) that you are trained and comfortable to handle, proceed with cleanup.[10] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Table 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or diatomaceous earth to dike the spill and prevent it from spreading.[4][10] Do not use combustible materials like paper towels.[10] For solid spills, carefully sweep the material to avoid creating dust.[11]
-
Absorb and Collect: Once contained, absorb the spilled material with the inert absorbent.[8] Carefully scoop the absorbed material and spilled solid into a designated, leak-proof, and chemically compatible container.[9]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[12] All cleaning materials must be collected and disposed of as hazardous waste.[12]
-
Label and Dispose of Waste: Seal the container with the spill debris and label it clearly as "Hazardous Waste: this compound Spill Debris".[9] Arrange for disposal through your institution's EHS department.[4]
The Disposal Workflow: A Systematic Approach
The proper disposal of this compound waste requires a systematic approach to ensure that waste streams are correctly segregated, labeled, and handled. The following workflow and diagram illustrate the decision-making process.
Experimental Workflow for Waste Segregation and Disposal
-
Waste Identification: Identify all waste streams containing this compound. This includes pure, unreacted chemical, reaction mixtures, contaminated solvents, and contaminated labware (e.g., pipette tips, gloves, weighing boats).
-
Waste Segregation:
-
Halogenated Organic Waste: This is the primary waste stream for this compound.[4] It should be collected in a designated, properly labeled, and chemically compatible container (e.g., glass or high-density polyethylene).[4]
-
Incompatible Materials: Do not mix halogenated waste with strong acids, bases, or oxidizing agents.[13][14] Such mixing can lead to violent reactions.
-
Solid vs. Liquid Waste: While both can be placed in the same halogenated waste container, your institution's EHS may have specific guidelines for segregating solid and liquid halogenated waste.
-
-
Container Management:
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag before any waste is added.[4] The label must include the full chemical name "this compound" and the approximate concentration.[4]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4][15]
-
Secondary Containment: Store the waste container in a designated satellite accumulation area, within secondary containment (e.g., a larger, chemically resistant bin), to prevent spills.[4][15]
-
-
Final Disposal:
Logical Diagram for Disposal Decision-Makingdot
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. ulethbridge.ca [ulethbridge.ca]
- 13. This compound: Properties, Applications, Safety Data & Supplier China | High-Purity Pyridine Derivative for Research & Industry [pipzine-chem.com]
- 14. nipissingu.ca [nipissingu.ca]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. ethz.ch [ethz.ch]
- 17. rug.nl [rug.nl]
Navigating the Safe Handling of 3,6-Dibromo-2-chloropyridine: A Guide for Laboratory Professionals
The responsible and informed handling of specialized chemical reagents is a cornerstone of successful and safe research. This guide provides essential safety and logistical information for the use of 3,6-Dibromo-2-chloropyridine, a halogenated pyridine derivative. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework of understanding, enabling you to work with this compound effectively and safely. The protocols outlined herein are designed to be self-validating, grounded in established safety principles for handling halogenated organic compounds.
Understanding the Hazard Landscape
| Potential Hazard | Description |
| Skin Irritation | Direct contact may cause redness, itching, or irritation.[3][5][6][7] |
| Serious Eye Irritation | The compound can cause significant eye irritation or damage upon contact.[3][5][6][7] |
| Respiratory Tract Irritation | Inhalation of dust may irritate the respiratory system.[3][5] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][7] |
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a mandatory component of the experimental workflow.
Core Directive: Personal Protective Equipment (PPE)
Your first line of defense is a physical barrier. The selection and proper use of PPE are critical to mitigating the risks of exposure.[8][9]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.[10] |
| Eye and Face Protection | Chemical safety goggles | To protect eyes from splashes and dust.[9] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated) | To be used in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust.[8] |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
It is imperative to inspect all PPE for integrity before each use and to don and doff it in a designated clean area to prevent cross-contamination.
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Preparation:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[11]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[5][6]
-
Don PPE: Put on all required PPE as detailed in the table above.
Handling:
-
Weighing and Transfer: When weighing and transferring the solid, use a spatula and weighing paper. Perform these actions gently to avoid generating dust.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.[3]
Post-Handling:
-
Decontamination: After handling, thoroughly wash hands with soap and water, even after wearing gloves.
-
Work Area Cleanup: Clean the work area to remove any residual chemical.
-
PPE Disposal: Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.
Emergency Response: Preparedness and Action
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[12][13][14][15] Seek immediate medical attention.[5][6][16]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][6][16] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]
Spill Response Workflow
In the event of a spill, a calm and methodical response is necessary to contain the situation and prevent exposure.[17][18]
Caption: A step-by-step workflow for responding to a spill of this compound.
Disposal Plan: A Critical Final Step
The proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment. As a halogenated organic compound, it requires special handling.[1][2][11][19]
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[11][20] This is due to the different treatment processes required for their disposal.[20]
-
Waste Collection:
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste. Store the container in a designated, well-ventilated, and secure area.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.[22] Do not pour this chemical down the drain.[2][11]
By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory, ensuring that your valuable research can proceed without compromising the well-being of yourself or your colleagues.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 14. Understanding Chemical Eye Injuries and First Aid Treatment - Specialty Vision [specialty.vision]
- 15. westbrowardeyecare.com [westbrowardeyecare.com]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. Hazardous Materials Spill – Emergency Management - Georgia Southern University [georgiasouthern.edu]
- 18. hazmatschool.com [hazmatschool.com]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. offices.austincc.edu [offices.austincc.edu]
- 22. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
